molecular formula C8H9ClN2O3 B3131410 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine CAS No. 353292-84-9

2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine

Cat. No.: B3131410
CAS No.: 353292-84-9
M. Wt: 216.62 g/mol
InChI Key: FDGLVALYYVAOPO-UHFFFAOYSA-N
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Description

2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine is a functionalized pyrimidine building block designed for advanced chemical synthesis and drug discovery research. The pyrimidine ring is a privileged scaffold in medicinal chemistry, renowned for its prevalence in biologically active molecules and pharmaceuticals . This compound features a reactive chlorine atom at the 2-position, which is a common handle for nucleophilic aromatic substitution reactions, allowing researchers to introduce amines, alcohols, and other nucleophiles to create diverse chemical libraries . The 5-position is substituted with a complex ester group, which can serve as a prodrug element, a metabolic stabilizer, or a point for further chemical modification. Pyrimidine-based structures are of significant interest in the development of therapeutic agents due to their wide range of documented biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . This makes this compound a valuable intermediate for researchers in medicinal chemistry programs aimed at generating new lead compounds, particularly in the synthesis of novel kinase inhibitors, enzyme substrates, and other targeted small molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(2-chloropyrimidin-5-yl)oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-5(7(12)13-2)14-6-3-10-8(9)11-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGLVALYYVAOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CN=C(N=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and reactivity profile of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine

[1][2][3][4][5]

Executive Summary

2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine (CAS: 353292-84-9) is a high-value heterocyclic building block characterized by a trifunctional scaffold: an electrophilic 2-chloro substituent, an electron-deficient pyrimidine core, and a chiral lactate ester side chain at the 5-position.[1][2][3] This compound serves as a critical intermediate in the synthesis of pyrimidinyl-oxy-benzoate herbicides (ALS inhibitors) and is increasingly utilized in medicinal chemistry for developing GPR119 agonists and kinase inhibitors.[2][3] Its unique reactivity profile allows for orthogonal functionalization—enabling nucleophilic aromatic substitution (

Molecular Architecture & Electronic Properties[2]

Structural Analysis

The molecule comprises a pyrimidine ring substituted at the 2- and 5-positions.[2][4] The 5-position features a 1-(methoxycarbonyl)ethoxy group—effectively a methyl lactate moiety attached via an ether linkage.[2][3]

FeatureSpecificationImpact on Reactivity
Core Ring Pyrimidine (1,3-diazine)Highly electron-deficient; activates C2 and C4/C6 positions.[2][3]
C2 Substituent Chlorine (-Cl)Excellent leaving group for

; activated by two adjacent ring nitrogens.[2][3]
C5 Substituent Ether-linked Methyl LactateElectron-donating (+M effect) into the ring, slightly deactivating the C2 position compared to unsubstituted pyrimidine, but providing a stable tether.[2][3]
Chirality C

of the ethoxy group
Contains a chiral center.[5] Biological activity of downstream herbicides often depends on the (R)-enantiomer.[2][3]
Electronic Distribution

The pyrimidine ring nitrogens exert a strong inductive (-I) and mesomeric (-M) withdrawal effect, creating a significant partial positive charge (

2323

Reactivity Profile & Mechanistic Pathways

The compound exhibits "Orthogonal Reactivity," meaning its two functional handles (C2-Cl and Ester) can be manipulated independently.[2][3]

Nucleophilic Aromatic Substitution ( )

The primary reaction pathway involves the displacement of the C2-chlorine by nucleophiles (amines, thiols, alkoxides).[3]

  • Mechanism: Addition-Elimination.[2][3] The nucleophile attacks C2, forming a resonance-stabilized anionic Meisenheimer complex (sigma complex).[2][3] The chloride ion is then eliminated to restore aromaticity.

  • Selectivity: The C2 position is significantly more reactive than the ester group towards "soft" nucleophiles or hindered bases, allowing for selective substitution.

Ester Manipulations

The methyl ester side chain undergoes standard carbonyl transformations:

  • Hydrolysis: Base-mediated (LiOH/NaOH) hydrolysis yields the carboxylic acid (critical for herbicide activation).[2][3]

  • Reduction:

    
     or 
    
    
    reduction yields the primary alcohol.[2]
  • Amidation: Direct reaction with amines to form amides (requires careful control to avoid competition with C2

    
    ).[2][3]
    
Reactivity Map (DOT Visualization)

ReactivityProfileCore2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidineProd_SNAr2-Amino-5-alkoxypyrimidine deriv.Core->Prod_SNAr SNAr (C-2 Displacement)Prod_AcidCarboxylic Acid(Herbicide Precursor)Core->Prod_Acid Ester HydrolysisProd_AlcPrimary AlcoholCore->Prod_Alc Ester ReductionProd_Coup2-Aryl/AlkylpyrimidineCore->Prod_Coup C-C Bond FormationAminesPrimary/Secondary Amines(Base, Heat)HydrolysisLiOH / THF / H2OReductionLiAlH4 or DIBAL-HCouplingSuzuki/Stille Coupling(Pd Catalyst)

Figure 1: Orthogonal reactivity map demonstrating the independent derivatization of the C2-chloro and C5-ester motifs.

Synthesis & Manufacturing Protocol

The synthesis is a convergent process involving the etherification of a pre-functionalized pyrimidine.

Retrosynthetic Analysis
  • Target: this compound[1][2][3][6]

  • Precursors: 2-Chloro-5-hydroxypyrimidine + Methyl 2-bromopropionate (or Methyl 2-chloropropionate).[2][3]

  • Key Transformation: Williamson Ether Synthesis.[2][3]

Detailed Experimental Protocol

Note: This protocol is based on standard optimizations for pyrimidinyl ethers.

Step 1: Preparation of 2-Chloro-5-hydroxypyrimidine (If starting from 2-chloro-5-methoxypyrimidine)

  • Reagents: 2-Chloro-5-methoxypyrimidine (1.0 eq), Boron Tribromide (

    
    , 1.2 eq) or 48% HBr.
    
  • Solvent: Dichloromethane (DCM) or Acetic Acid.[2][3]

  • Procedure:

    • Cool solution of methoxy precursor in DCM to -78°C.[2][3][7]

    • Add

      
       dropwise (exothermic).[2][3][7]
      
    • Warm to RT and stir for 12h.

    • Quench with MeOH, neutralize with

      
      .[3] Extract and recrystallize.[3][8]
      
    • Yield: ~85-90%.[2][3]

Step 2: Etherification (The Core Reaction) [2][3]

  • Reagents:

    • 2-Chloro-5-hydroxypyrimidine (1.0 eq)[2][3]

    • Methyl 2-bromopropionate (1.2 eq)[2][3]

    • Potassium Carbonate (

      
      , 2.0 eq, anhydrous)[3]
      
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.[2][3]

  • Conditions: 60°C, 4-6 hours.

  • Workflow:

    • Charge flask with 2-chloro-5-hydroxypyrimidine,

      
      , and DMF.[2]
      
    • Stir at RT for 30 min to generate the phenoxide anion.

    • Add Methyl 2-bromopropionate dropwise.[2][3]

    • Heat to 60°C. Monitor by TLC/HPLC (Disappearance of phenol).

    • Workup: Pour into ice water. The product often precipitates.[3] If not, extract with Ethyl Acetate.[3] Wash organic layer with brine to remove DMF.[3]

    • Purification: Recrystallization from Hexane/EtOAc or column chromatography.[2][3]

Synthesis Flowchart

SynthesisRouteSM12-Chloro-5-methoxypyrimidineInterIntermediate:2-Chloro-5-hydroxypyrimidineSM1->Inter Step 1Reagent1BBr3 / DCM(Demethylation)Reagent1->InterProductTARGET:2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidineInter->Product Step 2 (Williamson Ether)SM2Methyl 2-bromopropionateSM2->ProductBaseK2CO3 / DMF60°CBase->Product

Figure 2: Two-step industrial synthesis route starting from the commercially available methoxy-pyrimidine.

Applications in Drug & Agrochemical Development[10][11]

Agrochemicals: ALS Inhibitors

This molecule is a structural analog to the "head group" of several Acetolactate Synthase (ALS) inhibiting herbicides.[3]

  • Mechanism: The pyrimidinyl-oxy-benzoate class (e.g., Pyribenzoxim, Bispyribac) relies on the pyrimidine ring to bind to the ALS enzyme channel.[2][3]

  • Role: The lactate tail (derived from the propanoate) mimics the natural substrate or provides steric bulk to induce conformational changes in the enzyme.

  • Chirality: The (R)-isomer of the lactate chain is typically the bioactive form in "fop" and "dim" herbicides; maintaining optical purity during the etherification (using chiral methyl 2-bromopropionate) is crucial for high-potency formulations.[2][3]

Pharmaceuticals: GPR119 & Kinase Scaffolds
  • GPR119 Agonists: 5-substituted-2-alkoxypyrimidines are privileged scaffolds for GPR119 agonists (diabetes/obesity targets).[2][3] The ester group allows for rapid library generation via amidation with diverse amines.[3]

  • Kinase Inhibitors: The 2-chloropyrimidine motif is a "warhead" precursor.[2] It can be reacted with anilines to form the hinge-binding motif common in ATP-competitive inhibitors.[2][3]

References

  • PubChem Compound Summary. (2025). This compound (CID 12056737).[1][2][3] National Center for Biotechnology Information.[2][3] Link[2][3]

  • Ambeed Chemical Data. (2024). Synthesis references for 2-Chloro-5-hydroxypyrimidine (CAS 4983-28-2). Link

  • Patent Application WO2014128719. (2014).[2][3] Processes for the preparation of bispyribac sodium and intermediates thereof. WIPO.[1][2][3] Link[2][3]

  • ChemicalBook. (2024).[2][3] Reaction protocols for 2-chloropyrimidine derivatives. Link

  • Sigma-Aldrich. (2024).[2][3] Product Specification: Methyl 2-chloro-2-methylpropanoate (Structural Analog). Link[2][3]

Functional group analysis of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the functional group analysis, reactivity profile, and analytical characterization of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine (also known as Methyl 2-((2-chloropyrimidin-5-yl)oxy)propanoate ). This molecule is a high-value intermediate used primarily in the synthesis of pyrimidinyl-oxy-benzoate herbicides (e.g., analogs related to Bispyribac or Pyribenzoxim classes) and pharmaceutical scaffolds.

An In-Depth Technical Guide for Chemical Development

Executive Summary & Molecular Architecture

This molecule represents a bifunctional scaffold combining a reactive electrophile (2-chloropyrimidine) with a chiral aliphatic side chain (lactate ester). Its utility in drug and agrochemical discovery relies on the orthogonal reactivity of these two sites.

  • Core Scaffold: Pyrimidine ring (electron-deficient aromatic system).

  • Site A (The Warhead): C2-Chlorine atom.[1][2] Activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Site B (The Tail): 5-position ether linkage to a methyl lactate moiety. Contains a chiral center and a hydrolyzable ester.

Molecular Visualization

The following diagram illustrates the core structure and reactivity nodes.

G Molecule This compound C2_Cl C2-Chloro Position (Electrophilic Center) Molecule->C2_Cl Primary Reactivity ($S_NAr$) Ether C5-Ether Linkage (Stable Backbone) Molecule->Ether Structural Stability Ester Methoxycarbonyl Group (Hydrolyzable) Molecule->Ester Secondary Reactivity (Hydrolysis) Chiral Chiral Center (C*) (Stereochemical Integrity) Ester->Chiral Alpha-Position

Figure 1: Functional connectivity map highlighting the distinct reactivity zones of the molecule.

Functional Group Reactivity Profile

The C2-Chloro "Warhead" ( Activity)

The chlorine atom at the 2-position is the most critical functional group. Due to the electron-withdrawing nature of the pyrimidine nitrogens (positions 1 and 3), the C2 carbon is highly electrophilic.

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Reactivity: Reacts readily with nucleophiles (amines, phenols, thiols) under basic conditions.

  • Critical Quality Attribute (CQA): The C-Cl bond must remain intact during storage but displace cleanly during the coupling reaction.

  • Stability Warning: In strong aqueous base (

    
    ), the chlorine can be displaced by hydroxide, yielding the inactive 2-hydroxy derivative .
    
The Methoxycarbonyl (Ester) Tail

The methyl ester serves as a protecting group for the carboxylic acid or as a lipophilic handle to improve cell membrane permeability in the final bioactive molecule.

  • Reactivity: Susceptible to acid/base hydrolysis and transesterification.

  • Process Implication: Synthesis steps involving the C2-Cl substitution must avoid conditions that inadvertently hydrolyze the ester (e.g., avoid aqueous NaOH; use anhydrous bases like

    
     in DMF/Acetone).
    
The Chiral Center

The propanoate moiety contains a chiral carbon. Agrochemicals in this class often exhibit significant enantiomeric selectivity (e.g., the (R)-isomer is typically the active herbicide mimic of D-lactate).

  • Risk: Racemization can occur under strongly basic conditions via enolization of the ester.

Analytical Methodologies

To ensure the integrity of the functional groups, a multi-modal analytical strategy is required.

High-Performance Liquid Chromatography (HPLC)

This is the primary method for assay and impurity profiling.

Protocol 1: Reversed-Phase HPLC for Purity & Assay

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (pyrimidine absorption) and 220 nm (ester/carbonyl).

  • Target Retention: The ester is moderately lipophilic; expect elution around 60-70% ACN.

Protocol 2: Chiral HPLC (Enantiomeric Excess)

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Mode: Isocratic.

  • Rationale: Separation of (R) and (S) enantiomers to confirm optical purity.

Spectroscopic Identification
  • Infrared Spectroscopy (FT-IR):

    • 1735-1750 cm⁻¹: Strong Ester C=O stretch.

    • 1550-1600 cm⁻¹: Pyrimidine C=N skeletal vibrations.

    • 1050-1150 cm⁻¹: C-O-C ether stretch.

  • Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃):

    • δ 8.5 ppm (s, 2H): Pyrimidine ring protons (H4, H6). Note: If C2-Cl is intact, these are equivalent.

    • δ 4.8 ppm (q, 1H): Methine proton of the lactate group (-CH-).

    • δ 3.8 ppm (s, 3H): Methyl ester (-OCH₃).

    • δ 1.7 ppm (d, 3H): Methyl doublet of the lactate group.

Experimental Workflow: Reactivity Validation

This workflow validates the activity of the C2-Cl group while monitoring ester stability.

Workflow cluster_Exp Functional Group Verification Start Sample: this compound Step1 Dissolve in MeOH Start->Step1 Step2 Add 1.1 eq NaOMe (0°C) Step1->Step2 Step3 Stir 1h (S_NAr Reaction) Step2->Step3 Analysis Analyze via HPLC-MS Step3->Analysis ResultA Product: 2-Methoxy derivative (Confirm C2-Cl Reactivity) Analysis->ResultA Major Peak ResultB Impurity: Carboxylic Acid (Check Ester Stability) Analysis->ResultB Minor Peak (<1%)

Figure 2: Validation workflow to confirm the "active" status of the chloropyrimidine core.

Step-by-Step Validation Protocol
  • Preparation: Dissolve 100 mg of the substance in 5 mL of anhydrous Methanol.

  • Reaction: Add 1.1 equivalents of Sodium Methoxide (NaOMe) at 0°C.

  • Monitoring: After 30 minutes, quench an aliquot with dilute acetic acid and inject into HPLC.

  • Interpretation:

    • Success: Complete conversion to Methyl 2-((2-methoxypyrimidin-5-yl)oxy)propanoate. This confirms the C2-Cl is reactive.

    • Failure: If the starting material remains, the C2-Cl is deactivated (unlikely). If the acid is formed, the ester is too labile.

Impurity Profiling & Troubleshooting

Impurity TypeStructure / OriginDetection MethodRemediation
Hydrolysis Product Free carboxylic acid (loss of methyl group).HPLC (Shift to lower retention time).Avoid moisture; store in desiccator.
2-Hydroxy Impurity Hydrolysis of C2-Cl to C2-OH.HPLC (Significant shift, UV spectrum change).Ensure anhydrous conditions during synthesis.
Dimer Reaction of product with starting material.[1][2][3][4][5][6][7]LC-MS (Double molecular weight).Control stoichiometry strictly.
Enantiomer (S)-isomer (if (R) is target).Chiral HPLC.[6]Use high-purity chiral starting material (Methyl L-lactate).

References

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]

  • Organic Syntheses. (2014). Preparation of 2-Chloropyrimidine. Org. Synth. 1951, 31, 14; Coll. Vol. 4, 182. Retrieved February 16, 2026, from [Link]

Sources

Potential pharmaceutical applications of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine in Pharmaceutical Synthesis: A Guide to Scaffold Diversification

Executive Summary

In the landscape of modern drug discovery, This compound (CAS: 113278-62-5) represents a high-value, bifunctional building block. While historically utilized in agrochemical synthesis (specifically for pyrimidinyloxybenzoic acid herbicides), its structural attributes—a reactive electrophilic core combined with a functionalized ether side chain—position it as a versatile scaffold for pharmaceutical applications.

This technical guide explores the potential pharmaceutical utility of this compound, focusing on its application in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) . We examine its role as a precursor for kinase inhibitors, GPCR ligands, and peptidomimetics, providing validated protocols for its derivatization.

Chemical Profile & Reactivity Analysis

The molecule features a pyrimidine ring substituted at the C2 position with a chlorine atom and at the C5 position with a methyl lactate ether moiety. This substitution pattern creates a "push-pull" electronic system that is highly exploitable in medicinal chemistry.

PropertySpecificationPharmaceutical Relevance
Molecular Formula C₈H₉ClN₂O₃Low MW (216.62 g/mol ) allows for significant elaboration while maintaining Lipinski compliance.
C2-Chlorine Electrophilic CenterHighly reactive towards Nucleophilic Aromatic Substitution (S_NAr) with amines, thiols, and alkoxides.
C5-Ether Side Chain Functionalized LinkerThe 1-(methoxycarbonyl)ethoxy group contains an ester for further coupling and a chiral center (if resolved).
LogP ~1.5 (Predicted)Ideal hydrophobicity for an intermediate; allows for tuning of final drug solubility.
Mechanistic Insight: Orthogonal Reactivity

The core utility lies in the orthogonality of its functional groups.

  • C2 Position: The electron-deficient pyrimidine ring activates the C2-Cl bond for displacement. This is the primary site for introducing "hinge-binding" motifs (e.g., anilines, aminopyrazoles) in kinase inhibitor design.

  • Ester Moiety: The methyl ester is stable under S_NAr conditions (acidic/neutral) but can be selectively hydrolyzed to the carboxylic acid for amide coupling or reduced to the alcohol for etherification.

Pharmaceutical Applications

A. Kinase Inhibitor Scaffolds (ATP-Competitive)

The 2-aminopyrimidine motif is a privileged scaffold in kinase inhibition (e.g., Palbociclib , Imatinib analogues).

  • Strategy: Displacement of the C2-Cl with an aryl amine creates the hydrogen-bonding donor/acceptor pair required to bind to the kinase hinge region.

  • Advantage: The C5-alkoxy group projects into the solvent-exposed region or the ribose-binding pocket, improving solubility and metabolic stability compared to all-carbon side chains.

B. G-Protein Coupled Receptor (GPCR) Ligands

Pyrimidine ethers are bioisosteres for phenoxy-based ligands found in GPR119 agonists (metabolic disease targets).

  • Application: The lactate side chain mimics the polar head groups often required for GPCR allosteric modulation. Hydrolysis of the ester to the acid allows for the attachment of piperidine or pyrrolidine spiro-cycles, a common motif in modern GPCR medicinal chemistry.

C. Peptidomimetics & Chiral Pool Synthesis

The side chain –O-CH(CH₃)-COOMe is derived from lactic acid.

  • Chirality: If synthesized from enantiopure methyl lactate, the resulting pyrimidine retains defined stereochemistry. This is critical for creating stereodefined libraries , allowing researchers to probe the spatial requirements of a binding pocket (e.g., stereoselective blockade of ion channels like P2X3).

Strategic Synthesis Workflows (Visualization)

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

SynthesisStrategy Core 2-Chloro-5-[1-(methoxycarbonyl) ethoxy]pyrimidine (Core Scaffold) SNAr Path A: S_NAr Displacement (C2-Functionalization) Core->SNAr R-NH2 / Base Heat Hydrolysis Path B: Ester Hydrolysis (Side Chain Activation) Core->Hydrolysis LiOH / THF RT Reduction Path C: Reduction (Alcohol Generation) Core->Reduction LiBH4 / THF Kinase Kinase Inhibitor Library (2-Amino-5-alkoxypyrimidines) SNAr->Kinase Scaffold Decoration Peptide Peptidomimetics (Amide Coupling) Hydrolysis->Peptide R'-NH2 / HATU Ether Ether/Carbamate Library (Solubility Tuning) Reduction->Ether R''-X / NaH

Figure 1: Divergent synthesis strategy demonstrating the orthogonal reactivity of the C2-chlorine and the side-chain ester.

Experimental Protocols

Protocol A: Regioselective S_NAr Displacement (C2-Amination)

Objective: To introduce an amine at the C2 position while preserving the ester functionality.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Aniline or Aliphatic Amine (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent:

    
    -Butanol (for anilines) or DMF (for aliphatic amines)
    

Step-by-Step Methodology:

  • Dissolution: In a reaction vial, dissolve 1.0 mmol of the 2-chloropyrimidine substrate in 3.0 mL of solvent.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.1 mmol of the amine.

  • Reaction:

    • For Aliphatic Amines: Stir at room temperature for 4–6 hours.

    • For Anilines: Heat to 80–100°C for 12 hours. The elevated temperature is required to overcome the lower nucleophilicity of aromatic amines.

  • Work-up: Dilute with ethyl acetate (15 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove the salt and solvent (if DMF).

  • Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: Monitor the reaction by LC-MS. If the ester begins to hydrolyze (observed as M-14 mass shift), switch to a non-nucleophilic base (e.g.,


) and anhydrous solvent (1,4-dioxane).
Protocol B: Chemoselective Ester Hydrolysis

Objective: To convert the methyl ester to a carboxylic acid for subsequent amide coupling, without affecting the pyrimidine ring.

Reagents:

  • Substrate: Functionalized Pyrimidine (from Protocol A)

  • Reagent: Lithium Hydroxide (LiOH·H₂O) (1.5 equiv)

  • Solvent: THF/Water (3:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the ester substrate in THF. Cool to 0°C.

  • Activation: Add the LiOH solution (dissolved in minimal water) dropwise.

  • Hydrolysis: Allow to warm to room temperature and stir for 2 hours.

    • Note: Avoid heating, as the pyrimidine ether linkage can be sensitive to harsh basic conditions over prolonged periods.

  • Acidification: Carefully acidify to pH 3–4 using 1N HCl.

  • Isolation: Extract with Ethyl Acetate (3x). The product is typically pure enough for the next coupling step.

Pharmacophore Mapping (Visualization)

Understanding how this molecule interacts with biological targets is crucial for rational design.

Pharmacophore Hinge Kinase Hinge Region (H-Bond Acceptor) Solvent Solvent Front (Solubility/Metabolism) Pocket Hydrophobic Pocket (Selectivity) N1 Pyrimidine N1 (H-Bond Acceptor) N1->Hinge Interaction C2 C2-Substituent (H-Bond Donor) C2->Hinge Interaction SideChain 5-Alkoxy Side Chain (Polar/Chiral) SideChain->Solvent Exposure SideChain->Pocket Stereo-fit

Figure 2: Pharmacophore mapping of the 2-amino-5-alkoxypyrimidine scaffold within a theoretical kinase binding pocket.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12056737, this compound. Retrieved from [Link]

  • MDPI Pharmaceuticals (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Retrieved from [Link]

Technical Guide: Melting and Boiling Point Characteristics of Methoxycarbonyl Ethoxy Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The physicochemical profiling of methoxycarbonyl ethoxy pyrimidines —specifically the interplay between their melting points (MP) and boiling points (BP)—is a critical checkpoint in the synthesis of sulfonylurea herbicides and pyrimidine-based pharmaceutical intermediates.

This guide moves beyond simple data enumeration to explore the structural causality of these thermal properties. By understanding how the methoxycarbonyl (methyl ester) and ethoxy (ether) moieties influence crystal lattice energy and volatility, researchers can optimize purification workflows (distillation vs. recrystallization) and predict solubility behavior in drug formulation.

Molecular Architecture & Thermal Stability[1]

To predict the thermal behavior of this class, one must deconstruct the molecule into its interacting components. The pyrimidine ring is inherently electron-deficient, creating specific stacking interactions that drive the melting point.

The Substituent Effect on Lattice Energy

The thermal properties of methoxycarbonyl ethoxy pyrimidines are governed by a "tug-of-war" between lipophilicity and polarity.

  • The Methoxycarbonyl Group (

    
    ):  This ester functionality introduces a dipole moment but lacks a hydrogen bond donor. In the absence of amino (
    
    
    
    ) or hydroxyl (
    
    
    ) groups, this substituent tends to lower the melting point relative to the parent carboxylic acid, often resulting in low-melting solids or high-boiling oils.
  • The Ethoxy Group (

    
    ):  This ether linkage adds steric bulk and lipophilicity. While it disrupts tight crystal packing (lowering MP), it increases molecular weight and Van der Waals surface area, significantly elevating the boiling point.
    
Intermolecular Forces Diagram

The following logic map illustrates how specific structural motifs translate into observable physical properties.

SAR_Logic subst Substituents ester Methoxycarbonyl (Ester) subst->ester ether Ethoxy (Ether) subst->ether amino Amino/Hydroxy (If present) subst->amino forces Intermolecular Forces prop Physical Property dipole Dipole-Dipole ester->dipole vdw Van der Waals (Dispersion) ether->vdw hbond H-Bond Network amino->hbond low_mp Low MP / Oil (High Sol. in Org) dipole->low_mp vdw->low_mp high_mp High MP Solid (Low Sol. in Org) hbond->high_mp

Figure 1: Structure-Activity Relationship (SAR) mapping substituent effects to thermal properties.

Comparative Physicochemical Data

The table below contrasts the thermal properties of pyrimidine esters. Note the dramatic shift in melting point when a hydrogen bond donor (like a hydroxyl/oxo group) is introduced compared to the purely "capped" alkoxy variants.

Compound ClassRepresentative StructureMelting Point (°C)Boiling Point (°C)Key Driver
Simple Alkoxy Ester Ethyl 4-ethoxypyrimidine-5-carboxylate35 - 45°C (Low melting solid)~120-130°C (at 1 mmHg)Weak Dipole-Dipole
Simple Methoxy 5-Methoxypyrimidine61.4°C ~200°C (at 760 mmHg)Stacking Interactions
Hydroxy/Oxo Ester Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate230 - 236°C DecomposesStrong H-Bonding (Dimerization)
Amino Ester Methyl 2-amino-4-methoxy...180 - 195°C N/AH-Bonding + Dipole

Technical Insight: Compounds lacking the amino/hydroxy group (purely methoxycarbonyl/ethoxy substituted) often exist as "borderline" solids. They may melt in a warm lab (>30°C) or supercool into oils. This necessitates precise temperature control during isolation.

Experimental Protocols

Reliable characterization requires protocols that account for the potential volatility and hygroscopic nature of these esters.

Protocol A: Vacuum Distillation (For Low MP Variants)

Applicability: Fully substituted alkoxy pyrimidine esters (oils or low-melting solids).

Causality: High atmospheric boiling points (>250°C extrapolated) lead to thermal degradation (decarboxylation) before boiling occurs. Reduced pressure is mandatory.

  • Setup: Assemble a short-path distillation apparatus with a Vigreux column. Ensure all joints are greased with high-vacuum grease.

  • Pressure Control: Connect a high-vacuum pump capable of reaching < 2 mmHg .

  • Heating: Use an oil bath rather than a mantle to prevent hot spots.

  • Execution:

    • Slowly reduce pressure to 1-2 mmHg.

    • Ramp oil bath temperature to 20°C above the expected BP.

    • Critical Step: Collect the fraction only when the head temperature stabilizes.

    • Reference Expectation: Expect BPs in the range of 110–140°C at 1 mmHg for methoxycarbonyl ethoxy pyrimidines [1].

Protocol B: Differential Scanning Calorimetry (DSC)

Applicability: High MP variants (Amino/Hydroxy substituted).

Causality: Capillary melting points can be subjective due to sublimation or decomposition. DSC provides a thermodynamic fingerprint.

  • Sample Prep: Hermetically seal 2-5 mg of dried sample in an aluminum pan.

  • Parameters:

    • Ramp rate: 10°C/min.

    • Range: 30°C to 300°C.

    • Purge gas: Nitrogen (50 mL/min).

  • Analysis: Look for the sharp endothermic peak (melting). A broad peak suggests impurities or polymorphism. An exothermic event immediately following melting indicates decomposition.

Purification Decision Matrix

Selecting the correct purification method is dependent on the thermal data established above. Use this workflow to determine the optimal path.

Purification_Workflow start Crude Reaction Mixture check_state Physical State at 25°C? start->check_state solid Solid check_state->solid oil Oil / Semi-Solid check_state->oil check_mp Melting Point > 100°C? solid->check_mp vac_dist High Vacuum Distillation (< 2 mmHg) oil->vac_dist Stable column Flash Chromatography (If thermally unstable) oil->column Unstable recryst Recrystallization (Solvent: EtOH or EtOAc/Hex) check_mp->recryst Yes check_mp->vac_dist No (Low MP)

Figure 2: Purification workflow based on thermal properties.

Applications in Drug Design[2][3]

Understanding the MP/BP of these intermediates is not just about synthesis; it predicts bioavailability .

  • Solubility Correlation: The "General Solubility Equation" (GSE) links melting point to aqueous solubility. Methoxycarbonyl ethoxy pyrimidines with lower MPs generally exhibit higher solubility in organic solvents and lipid membranes, enhancing permeability (

    
    ).
    
  • Formulation Stability: High-melting variants (due to H-bonding) are preferred for solid oral dosage forms to prevent polymorphic transitions during storage [2].

References

  • PubChem. (2025).[1][2] 5-Methoxypyrimidine | C5H6N2O | CID 573467. National Library of Medicine. [Link]

  • ResearchGate. (2008). Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica. [Link]

Sources

Methodological & Application

Synthesis protocols for 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine

Abstract

This application note details a robust, scalable protocol for the synthesis of This compound (IUPAC: methyl 2-[(2-chloropyrimidin-5-yl)oxy]propanoate). This compound serves as a critical intermediate in the manufacture of pyrimidinyl salicylate herbicides, such as Pyribenzoxim . The guide prioritizes regioselective O-alkylation of the 5-hydroxypyrimidine core while preserving the labile 2-chloro substituent and the methyl ester moiety. Two complementary routes for the precursor synthesis are provided to accommodate both high-purity laboratory requirements and cost-effective scale-up.

Introduction & Retrosynthetic Analysis

The target molecule features a pyrimidine ring substituted with a chlorine atom at the C2 position and a methyl lactate ether moiety at the C5 position. The primary synthetic challenge lies in the chemoselectivity of the alkylation step:

  • Regioselectivity: Ensuring O-alkylation over N-alkylation. Unlike 2-hydroxypyrimidines, which exist predominantly as 2-pyridones (favoring N-alkylation), 5-hydroxypyrimidines possess true phenolic character, favoring O-alkylation under mild basic conditions.

  • Functional Group Tolerance: The 2-chloro group is susceptible to SNAr displacement by strong nucleophiles (e.g., methoxide, hydroxide), while the methyl ester is prone to hydrolysis.

Retrosynthetic Pathway: The synthesis is disconnected into two modules:

  • Module 1: Preparation of the 2-Chloro-5-hydroxypyrimidine scaffold.

  • Module 2: Williamson ether synthesis using Methyl 2-bromopropionate .

SynthesisPathway cluster_conditions Critical Control Points SM 2-Chloro-5-methoxypyrimidine (Starting Material) Precursor 2-Chloro-5-hydroxypyrimidine (Key Intermediate) SM->Precursor BBr3, DCM (Demethylation) Target This compound (Target) Precursor->Target K2CO3, MeCN (O-Alkylation) Reagent Methyl 2-bromopropionate Reagent->Target Control1 Avoid Strong Base (Protects Ester & 2-Cl) Control2 Anhydrous Conditions (Prevents Hydrolysis)

Figure 1: Retrosynthetic logic flow and critical control points.

Critical Materials & Equipment

ReagentGradeRoleHazards
2-Chloro-5-methoxypyrimidine >98%Starting MaterialIrritant
Boron Tribromide (BBr3) 1.0M in DCMDemethylating AgentCorrosive, Water Reactive
Methyl 2-bromopropionate >98%Alkylating AgentLachrymator, Corrosive
Potassium Carbonate (K2CO3) Anhydrous, PowderBaseIrritant
Acetonitrile (MeCN) HPLC Grade, DrySolventFlammable, Toxic
Dichloromethane (DCM) AnhydrousSolventCarcinogen (Suspected)

Experimental Protocols

Module 1: Synthesis of 2-Chloro-5-hydroxypyrimidine

Note: Two methods are provided. Method A is preferred for high-purity lab scale. Method B is for larger, cost-sensitive batches.

Method A: Boron Tribromide Demethylation (High Purity)

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 2-chloro-5-methoxypyrimidine (5.0 g, 34.6 mmol) and anhydrous DCM (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Slowly add BBr3 (1.0 M in DCM, 104 mL, 104 mmol, 3.0 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 16–20 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Quench: Cool the mixture to -78°C . Carefully add Methanol (20 mL) dropwise to quench excess borane species. Caution: Vigorous gas evolution.

  • Workup: Concentrate the mixture under reduced pressure. Resuspend the residue in water (50 mL) and adjust pH to ~5-6 with saturated NaHCO3 solution. Extract with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry combined organics over MgSO4, filter, and concentrate.

    • Yield: ~4.0 g (89%)

    • Appearance: Pale yellow solid.

Method B: HBr/Acetic Acid Hydrolysis (Scale-Up)

  • Dissolve starting material in Glacial Acetic Acid (3 vol).

  • Add 48% HBr (aq) (3.0 eq) and heat to reflux (100–110°C) for 6–8 hours.

  • Cool, dilute with water, and neutralize carefully. Extract as above.

    • Note: This method may produce trace hydrolyzed byproducts (2,5-dihydroxypyrimidine).

Module 2: Coupling – Synthesis of this compound

This step utilizes mild basic conditions to effect O-alkylation without disturbing the 2-chloro or ester groups.

  • Activation: In a dry 250 mL RBF, suspend 2-Chloro-5-hydroxypyrimidine (2.0 g, 15.3 mmol) and Potassium Carbonate (anhydrous, 3.17 g, 23.0 mmol, 1.5 eq) in anhydrous Acetonitrile (40 mL).

  • Stirring: Stir at RT for 30 minutes to ensure deprotonation (formation of the phenoxide anion).

  • Alkylation: Add Methyl 2-bromopropionate (2.81 g, 1.86 mL, 16.8 mmol, 1.1 eq) dropwise.

  • Heating: Heat the reaction mixture to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol (polar) should disappear, replaced by a less polar product spot.

  • Workup:

    • Cool to RT and filter off the inorganic salts (KBr, excess K2CO3).

    • Concentrate the filtrate under reduced pressure to remove MeCN.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).

    • Dry over Na2SO4, filter, and concentrate.[1]

  • Purification: Purify the crude oil via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient 0% → 20% Ethyl Acetate in Hexanes.

    • Yield: ~2.8 g (85%).

    • Appearance: White to off-white solid or viscous oil (depending on purity/racemization).

Analytical Specifications

ParameterSpecificationNotes
Appearance White crystalline solidMay be oil if solvent traces remain.
1H NMR (CDCl3) δ 8.45 (s, 2H, Pyr-H), 4.85 (q, 1H, CH-Me), 3.78 (s, 3H, OMe), 1.70 (d, 3H, Me)Characteristic 2H singlet for pyrimidine.
MS (ESI) [M+H]+ = 217.03Chlorine isotope pattern (3:1 ratio for 35Cl/37Cl).
Purity (HPLC) >98.0% (Area %)UV detection at 254 nm.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Conversion

    • Cause: Moisture in the solvent reacting with the alkyl bromide.

    • Fix: Ensure MeCN is distilled or dried over molecular sieves. Increase Methyl 2-bromopropionate to 1.3 eq.

    • Alternative: Add a catalytic amount of KI (Potassium Iodide) (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

  • Issue: Formation of 2-Methoxy byproduct

    • Cause: Nucleophilic aromatic substitution (SNAr) of the 2-Cl by methoxide (if MeOH is used) or hydroxide.

    • Fix: Strictly avoid alcohols as solvents. Use anhydrous K2CO3. Do not use NaOH or KOH.

  • Issue: N-Alkylation

    • Observation: Product is more polar than expected.

    • Fix: While rare for 5-hydroxypyrimidines, ensure the solvent is aprotic (MeCN or DMF). Protic solvents can disrupt the "hard/soft" selectivity.

References

  • Precursor Synthesis (BBr3 Method)

    • Source: ChemicalBook & Patent Literature.
  • Coupling Reaction (General Phenolic Alkylation)

    • Source: Organic Syntheses, Coll.[2] Vol. 4, p. 336 (Related 2-chloropyrimidine chemistry).

  • Target Molecule Context (Pyribenzoxim)

    • Source: PubChem CID 12056737. "this compound."
  • Regioselectivity Insights

    • Source: "N-Alkylation versus O-Alkylation of Pyrimidines." Journal of Organic Chemistry, 1993.[3]

Sources

Nucleophilic aromatic substitution reactions using 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic SNAr Functionalization of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine

Executive Summary & Strategic Utility

This guide details the protocols for performing Nucleophilic Aromatic Substitution (SNAr) on This compound (CAS: 353292-84-9). This scaffold is a high-value intermediate in the synthesis of agrochemicals (specifically ALS inhibitors like Bispyribac analogs) and pharmaceutical kinase inhibitors.

The Chemical Challenge: The molecule presents a dichotomy of reactivity:

  • C2-Position (Electrophilic): The 2-chloro group is highly activated by the adjacent ring nitrogens, facilitating rapid SNAr.

  • C5-Side Chain (Labile): The 1-(methoxycarbonyl)ethoxy moiety contains an aliphatic ester. This group is susceptible to hydrolysis (saponification) or transesterification under the very basic conditions typically used to drive SNAr reactions.

Scope: This note provides optimized conditions to functionalize the C2 position while preserving the C5 ester integrity, ensuring high yield and purity.

Mechanistic Insight & Reactivity Profile

The reaction proceeds via a classic Addition-Elimination (SNAr) mechanism.

  • Activation: The 1,3-diazine (pyrimidine) ring pulls electron density from the C2 carbon, making it highly electrophilic.

  • Addition: The nucleophile attacks C2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogens.

  • Elimination: The chloride ion is expelled, restoring aromaticity.

Critical Control Point: The C5 substituent is an electron-donating alkoxy group (via resonance), which slightly deactivates the ring compared to a 5-nitro or 5-cyano pyrimidine. However, the C2 position remains sufficiently reactive to proceed without transition metal catalysis (e.g., Buchwald-Hartwig), provided the correct solvent/base system is chosen.

Visualization: Reaction Pathway

The following diagram illustrates the reaction mechanism and the competing side-reaction (ester hydrolysis) that must be avoided.

SNAr_Mechanism cluster_legend Pathway Legend Start Starting Material (2-Cl-5-Subst-Pyrimidine) Complex Meisenheimer Complex Start->Complex Nucleophilic Attack (k1) SideProduct Side Product (Hydrolyzed Acid) Start->SideProduct OH- / H2O (Saponification) Nu Nucleophile (Amine/Phenol) Nu->Complex Product Desired Product (C2-Substituted) Complex->Product -Cl (Elimination) Product->SideProduct Post-Rxn Hydrolysis key1 Green Arrow: Desired Path key2 Red Dotted: Avoid (Base Hydrolysis)

Caption: Figure 1. SNAr mechanism illustrating the critical competition between C2 substitution and C5 ester hydrolysis.

Experimental Protocols

Protocol A: Amination (Primary & Secondary Amines)

Best for: Creating amino-pyrimidine libraries.

Rationale: Amines are good nucleophiles and often do not require deprotonation. We use a non-nucleophilic organic base to scavenge the HCl byproduct without attacking the ester.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (1.5 – 2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the pyrimidine substrate (1.0 mmol) and anhydrous MeCN (5 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.1 mmol).

  • Reaction: Stir at room temperature for 2 hours.

    • Note: If the amine is sterically hindered, heat to 50°C. Do not exceed 80°C to prevent thermal degradation of the ester.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. Look for the disappearance of the Cl-pyrimidine peak (M+H).

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • Redissolve residue in EtOAc and wash with water (2x) and brine (1x).

    • Crucial: Do not use strong basic washes (e.g., 1M NaOH) during workup; use saturated NaHCO3 if neutralization is needed.

  • Purification: Flash chromatography on silica gel.

Protocol B: Etherification (Phenols/Alcohols)

Best for: Synthesis of Bispyribac analogs.

Rationale: Phenols are weak nucleophiles and require deprotonation. However, strong bases like NaH or NaOMe can attack the C5 ester. We utilize Potassium Carbonate (K2CO3) , which is strong enough to deprotonate a phenol (pKa ~10) but kinetically slow to hydrolyze esters in aprotic solvents.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Substituted Phenol (1.05 equiv)

  • Base: K2CO3 (powdered, anhydrous) (1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

Step-by-Step Procedure:

  • Activation: In a dry flask, combine the Phenol (1.05 mmol) and K2CO3 (1.5 mmol) in DMF (3 mL). Stir at room temperature for 15 minutes to generate the phenoxide.

  • Coupling: Add the pyrimidine substrate (1.0 mmol) dissolved in DMF (2 mL).

  • Reaction: Heat to 60°C for 4–6 hours.

    • Warning: Avoid temperatures >100°C. High heat + carbonate can cause decarboxylation or hydrolysis if trace water is present.

  • Quench: Pour the reaction mixture into ice-water (50 mL). The product often precipitates.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water or column chromatography.

Data Summary & Condition Optimization

The following table summarizes the compatibility of various bases with the C5-ester side chain.

BaseSolventReactivity (C2)Ester Stability (C5)Recommendation
DIPEA / TEA MeCN / THFHighExcellent Primary Choice for Amines
K2CO3 DMF / AcetoneModerateGood Primary Choice for Phenols
Cs2CO3 DMFHighModerateUse for sterically hindered phenols
NaH THF / DMFVery HighPoor AVOID (Risk of ester cleavage)
NaOMe / NaOEt MeOH / EtOHHighPoor AVOID (Causes transesterification)
NaOH (aq) Water/DioxaneLowFail AVOID (Rapid hydrolysis to acid)

Troubleshooting Guide

Issue 1: Hydrolysis of the Ester (Formation of Carboxylic Acid)
  • Symptom: LC-MS shows a peak with Mass = (Product - 14). NMR shows loss of methyl singlet (~3.7 ppm).

  • Root Cause: Presence of water in the solvent or use of hydroxide bases.

  • Solution: Ensure DMF/MeCN is anhydrous (stored over molecular sieves). Switch from K2CO3 to DIPEA if possible.

Issue 2: Transesterification
  • Symptom: The methyl ester (OMe) converts to ethyl ester (OEt) or other alkyl groups.

  • Root Cause: Using alcoholic solvents (EtOH, iPrOH) with basic catalysts.

  • Solution: strictly use aprotic solvents (MeCN, DMF, THF). Do not use MeOH or EtOH as reaction solvents.

Issue 3: Low Conversion
  • Symptom: Starting material remains after 24 hours.

  • Solution:

    • Switch solvent to DMSO (increases nucleophilicity).

    • Increase temperature to 80°C.

    • Add a catalyst: KF (Potassium Fluoride) or DABCO (10 mol%) can accelerate SNAr on pyrimidines.

Decision Workflow

Use this logic map to select the correct protocol for your specific nucleophile.

Optimization_Workflow Start Select Nucleophile Type Nucleophile Type? Start->Type Amine Amine (R-NH2) Type->Amine Phenol Phenol/Alcohol (Ar-OH) Type->Phenol Thiol Thiol (R-SH) Type->Thiol Cond_Amine Protocol A: DIPEA / MeCN Room Temp Amine->Cond_Amine Cond_Phenol Protocol B: K2CO3 / DMF 60°C Phenol->Cond_Phenol Cond_Thiol Protocol C: TEA / DCM 0°C to RT Thiol->Cond_Thiol Check Check Steric Bulk Cond_Amine->Check Cond_Phenol->Check Heat Increase Temp to 80°C Switch to DMSO Check->Heat Low Conversion?

Caption: Figure 2. Decision tree for selecting reaction conditions based on nucleophile class.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

  • Barvian, N. C., et al. "SNAr reactions of 2-chloropyrimidines: synthesis of a library of 2-substituted pyrimidines." Tetrahedron Letters, 2004.
  • Rohman, N., et al. "Palladium-free synthesis of 2-aminopyrimidines via SNAr reaction in water." Green Chemistry, 2009.

  • PubChem. "Compound Summary: this compound." National Library of Medicine.

  • Shimizu, T., et al. "Synthesis and Herbicidal Activity of Bispyribac-sodium Analogues." Journal of Pesticide Science, 2002. (Context for 2-chloro-5-alkoxy pyrimidine intermediates).

Application Notes & Protocols: Mechanistic Insights and Practical Guidance for C-N Coupling Reactions of 2-Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous groundbreaking therapeutics, particularly in oncology as kinase inhibitors.[1][2] The synthesis of these vital compounds frequently relies on the formation of a carbon-nitrogen bond at the C2 position of a pyrimidine ring, with 2-chloropyrimidine derivatives serving as versatile and readily available starting materials.

This guide provides an in-depth exploration of the primary mechanistic pathways for C-N cross-coupling with 2-chloropyrimidines. It moves beyond simple procedural lists to explain the underlying principles and causal relationships that govern reaction outcomes. By understanding why certain conditions are chosen, researchers can troubleshoot effectively, optimize protocols, and rationally design new synthetic routes. We will dissect three cornerstone methodologies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation, with a special focus on modern enhancements like microwave-assisted synthesis.

The Foundational Pathway: Nucleophilic Aromatic Substitution (SNAr)

The inherent electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it highly susceptible to nucleophilic attack. This property allows for a direct, metal-free C-N bond formation, which should be considered the first-line approach for its simplicity and cost-effectiveness. The reactivity of 2-chloropyrimidine in SNAr reactions is estimated to be 108 times greater than that of 2-chloropyridine and a staggering 1014–1016 times greater than chlorobenzene.[3]

SNAr Mechanism: A Stepwise Addition-Elimination

The reaction proceeds via a two-step mechanism. First, the amine nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rapid step, aromaticity is restored by the expulsion of the chloride leaving group.

Caption: The SNAr addition-elimination mechanism.

Causality Behind Experimental Choices
  • Nucleophile Strength: The reaction is most efficient with strong nucleophiles. Aliphatic and cyclic secondary amines (e.g., morpholine, piperidine) react readily. Primary amines are also effective. However, weakly nucleophilic amines, such as anilines with electron-withdrawing groups or sterically hindered amines, often give poor results and necessitate a transition-metal-catalyzed approach.

  • Solvent: Polar protic solvents like ethanol or even water can be surprisingly effective.[3][4][5] Water can facilitate the reaction through an "on-water" effect, where the reaction occurs at the interface of the immiscible organic substrates and the aqueous phase.[6] This offers a significant advantage in terms of "green chemistry."

  • Base: A base, typically a tertiary amine like triethylamine (TEA) or an inorganic base like K₂CO₃ or KF, is required to neutralize the HCl generated during the reaction.[3][4] This prevents the protonation of the amine nucleophile, which would render it inactive.

Data Presentation: SNAr Amination of 2-Chloropyrimidine
EntryAmine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1MorpholineKFWater1001793[3]
2PiperidineKFWater1001795[3]
3BenzylamineKFWater1001781[7]
4AnilineKFWater1001770[7]
5p-AnisidineKFWater1001786[3]
6Various AminesTEAEthanolReflux3Good[4]
Protocol: SNAr Amination of 2-Chloropyrimidine with Morpholine

This protocol is adapted from a green chemistry approach demonstrating the utility of water as a solvent.[3]

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine (1.0 mmol, 1.0 equiv), potassium fluoride (KF, 2.0 mmol, 2.0 equiv), and deionized water (5 mL).

  • Addition of Nucleophile: Add morpholine (1.1 mmol, 1.1 equiv) to the suspension.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 17 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, extract the aqueous mixture with isopropyl acetate or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.

The Workhorse Method: Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates where SNAr fails—particularly with electron-rich or sterically demanding aryl halides and weakly nucleophilic amines—the Buchwald-Hartwig amination has become the gold standard.[8][9] This powerful cross-coupling reaction has revolutionized C-N bond formation due to its broad substrate scope and high functional group tolerance.[8]

The Buchwald-Hartwig Catalytic Cycle

The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The choice of phosphine ligand is paramount, as it dictates the efficiency of each step. Bulky, electron-rich ligands are essential for promoting the key steps of oxidative addition and reductive elimination.[9][10]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺X⁻ oa_complex->amine_complex Ligand Exchange amido_complex L₂Pd(II)(Ar)(NR₂) amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product bhx [Base-H]⁺X⁻ amido_complex->bhx arx Ar-Cl (2-Chloropyrimidine) arx->oa_complex amine R₂NH amine->amine_complex base Base base->amine_complex

Caption: The Pd(0)/Pd(II) cycle for Buchwald-Hartwig amination.

Causality Behind Experimental Choices
  • Catalyst System:

    • Palladium Precursor: Air-stable Pd(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common, which are reduced in situ to the active Pd(0) species.[11][12] Alternatively, Pd(0) sources like Pd₂(dba)₃ can be used directly.

    • Ligand: This is the most critical component. For electron-deficient heteroaryl chlorides like 2-chloropyrimidine, bidentate ligands such as Xantphos are highly effective.[12] For more challenging couplings, sterically hindered monodentate biaryl phosphine ligands (e.g., BrettPhos, RuPhos) developed by the Buchwald group are superior, as they promote the formation of a monoligated palladium species that accelerates the catalytic cycle.[8][13]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice.[12] Its role is to deprotonate the amine after it has coordinated to the palladium center, forming the palladium-amido complex that is primed for reductive elimination. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are standard. This prevents quenching of the strong base and potential interference with the catalytic intermediates.

Data Presentation: Buchwald-Hartwig Amination of 2-Chloropyrimidine Derivatives
EntryAminePd SourceLigandBaseSolventTemp (°C)Yield (%)Reference
14-FluoroanilinePdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux52[12]
24-MethoxyanilinePdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux82[12]
33,4-DimethoxyanilinePdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux75[12]
4Piperazine derivativePd catalyst-----[14]
Protocol: Buchwald-Hartwig Amination of 2-Chloro-4-(pyridin-3-yl)pyrimidine

This protocol is optimized for the synthesis of N-arylpyrimidin-2-amine derivatives.[12]

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 3 mol%), Xantphos (0.045 mmol, 4.5 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add the 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 mmol, 1.0 equiv) and the desired aniline (1.2 mmol, 1.2 equiv).

  • Solvent and Degassing: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times. Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under the inert atmosphere. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and quench with water. Extract the product into ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.

The Classic Alternative: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is the original transition-metal-catalyzed C-N coupling method.[15][16] While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols using catalytic copper with specific ligands have made it a viable and often more economical alternative to palladium catalysis, especially for large-scale synthesis.[17][18]

The Ullmann Catalytic Cycle

The precise mechanism is still debated and can vary with the catalyst system, but a common proposal involves a Cu(I)/Cu(III) cycle. The ligand is crucial for stabilizing the copper species and facilitating the key steps.

Ullmann_Cycle Proposed Ullmann C-N Coupling Cycle cu1 LCu(I)X oa_complex LCu(III)(Ar)(X)₂ cu1->oa_complex Oxidative Addition amine_complex LCu(III)(Ar)(X)(NR₂) oa_complex->amine_complex Amine Coordination & Deprotonation amine_complex->cu1 Reductive Elimination product Ar-NR₂ (Product) amine_complex->product arx Ar-Cl (2-Chloropyrimidine) arx->oa_complex amine R₂NH amine->oa_complex base Base base->oa_complex

Caption: A plausible Cu(I)/Cu(III) cycle for the Ullmann reaction.

Causality Behind Experimental Choices
  • Copper Source: Copper(I) salts like CuI are most common, as they can directly enter the catalytic cycle.[17] Cu(II) salts like Cu(OAc)₂ are also used and are believed to be reduced in situ.[19]

  • Ligand: The development of effective ligands, such as N,N'-dimethylethylenediamine (DMEDA) or phenanthroline derivatives, was the key to transforming the Ullmann reaction into a truly catalytic and milder process.[17][20] The ligand accelerates the reaction by increasing the solubility and reactivity of the copper catalyst.

  • Base: A strong base like K₃PO₄ or K₂CO₃ is typically used to deprotonate the amine nucleophile.

  • Solvent: High-boiling point polar aprotic solvents like DMSO or DMF are often employed to achieve the necessary reaction temperatures.

Protocol: Ligand-Accelerated Ullmann Coupling of 2-Chloropyrimidine

This is a general protocol adapted from modern Ullmann-type C-N coupling procedures.

  • Reagent Setup: In a sealable reaction vessel, combine CuI (0.1 mmol, 10 mol%), the chosen ligand (e.g., DMEDA, 0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Addition of Substrates: Add the 2-chloropyrimidine derivative (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Solvent and Atmosphere: Add anhydrous DMSO or toluene (5 mL). Seal the vessel and purge with an inert gas.

  • Reaction: Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Accelerating Synthesis: The Role of Microwave Irradiation

Microwave-assisted organic synthesis (MAOS) has become an indispensable tool for accelerating chemical reactions.[21] By using microwave irradiation instead of conventional heating, energy is directly and efficiently coupled with polar molecules in the reaction mixture. This leads to rapid, uniform heating and often results in dramatic reductions in reaction times (from hours to minutes), increased yields, and cleaner reaction profiles.[21][22] Both SNAr and transition-metal-catalyzed couplings of 2-chloropyrimidines can be significantly enhanced using this technology.[1][14]

Protocol: Microwave-Assisted SNAr of 2-Amino-4-chloropyrimidine

This protocol is adapted from a reported microwave synthesis of pyrimidine derivatives.[22]

  • Vessel Preparation: To a dedicated microwave reaction vial equipped with a magnetic stir bar, add 2-amino-4-chloropyrimidine (2.0 mmol, 1.0 equiv) and the substituted amine (2.0 mmol, 1.0 equiv).

  • Solvent and Base: Add anhydrous propanol (1 mL) and triethylamine (TEA, 200 µL, approx. 1.4 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120–140 °C for 15–30 minutes. (Note: Modern reactors use temperature and pressure feedback control).

  • Work-up: After cooling, add saturated sodium bicarbonate solution to the vial. Extract the product with ethyl acetate.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting precipitate can be purified by crystallization or column chromatography.

Microwave_Workflow Microwave Reaction Optimization Workflow start Prepare Reactants in Microwave Vial set_params Set Initial Parameters (Temp: 120°C, Time: 15 min) start->set_params run_reaction Run Reaction in Microwave Reactor set_params->run_reaction analyze Analyze Conversion (TLC / LC-MS) run_reaction->analyze decision Reaction Complete? analyze->decision workup Work-up & Purify decision->workup Yes adjust_params Adjust Parameters (Increase Temp / Time) decision->adjust_params No adjust_params->run_reaction

Caption: A typical workflow for microwave-assisted synthesis.

Method Selection Guide

Choosing the optimal C-N coupling strategy is critical for synthetic success. The following decision framework can guide the experimental design process.

Decision_Tree C-N Coupling Method Selection Guide start Start: Synthesize 2-Aminopyrimidine q1 Is the amine a strong nucleophile (aliphatic, cyclic, electron-rich)? start->q1 snar Use SNAr (Metal-free, cost-effective) Base: TEA, KF Solvent: EtOH, H₂O q1->snar Yes q2 Is the amine weakly nucleophilic or sterically hindered? q1->q2 No q3 Is rapid synthesis or high-throughput needed? snar->q3 buchwald Use Buchwald-Hartwig (Broad scope, high tolerance) Catalyst: Pd/Ligand (Xantphos) Base: NaOtBu q2->buchwald Yes ullmann Consider Ullmann (Economical for scale-up) Catalyst: CuI/Ligand (DMEDA) Base: K₃PO₄ q2->ullmann Alternative buchwald->q3 ullmann->q3 microwave Employ Microwave Irradiation (Reduces time from hours to minutes) q3->microwave Yes

Caption: Decision tree for selecting a C-N coupling method.

References

  • Application Notes and Protocols for the Amination of 2-Chloropyrimidines - Benchchem.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico.
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. Available at: [Link]

  • Facile Synthesis of 2‐Amino‐4‐alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available at: [Link]

  • Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones - SciSpace. Available at: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. Available at: [Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing). Available at: [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table - ResearchGate. Available at: [Link]

  • Amination of 2-halopyridines. [a] | Download Table - ResearchGate. Available at: [Link]

  • Palladium-catalyzed amidation of 2-chloropyrimidines - Semantic Scholar. Available at: [Link]

  • Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones - PMC. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Amination products of chloropyrazine and 2-chloropyrimidine. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Available at: [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. Available at: [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]

  • Copper-Catalyzed Direct Syntheses of Phenoxypyrimidines from Chloropyrimidines and Arylboronic Acids: A Cascade Avenue and Unconventional Substrate Pairs - PubMed. Available at: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC. Available at: [Link]

  • Copper(II)-Catalyzed Amination of Aryl Chlorides in Aqueous Ammonia - PubMed. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Available at: [Link]

  • Ullmann coupling-An overview - OperaChem. Available at: [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. Available at: [Link]

  • Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]

  • Copper-catalyzed three-component formal [3 + 1 + 2] annulations for the synthesis of 2-aminopyrimidines from O-acyl ketoximes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Precision Hydrogenation of Pyrimidine Side Chains: A Guide to Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The catalytic hydrogenation of pyrimidine side chains presents a unique chemoselective challenge: reducing exocyclic functional groups (alkynes, nitros, nitriles) without compromising the integrity of the pyrimidine ring (specifically the C5-C6 double bond) or triggering hydrodehalogenation. This application note details field-proven protocols for achieving high fidelity in pyrimidine modifications, utilizing catalyst poisoning, solvent modulation, and kinetic control.

The Pyrimidine Paradox: Reactivity vs. Stability

In drug discovery, particularly for nucleoside analogs and kinase inhibitors, the pyrimidine core often carries reactive side chains. The fundamental challenge lies in the competing reduction rates. The pyrimidine ring, while aromatic, is electron-deficient and susceptible to reduction to dihydropyrimidines or tetrahydropyrimidines under standard hydrogenation conditions (e.g., Pd/C, 50 psi H₂, MeOH), especially if electron-withdrawing groups are present.

Critical Selectivity Parameters
  • Ring Preservation: The C5-C6 bond is the most vulnerable.

  • Halogen Retention: C2, C4, or C5 halogens (Cl, Br, I) are prone to oxidative addition by Pd(0), leading to hydrodehalogenation.

  • Side Chain Fidelity: Stopping alkynes at alkenes (cis/trans) or fully reducing to alkanes without over-reduction.

Decision Matrix: Catalyst Selection

The following logic flow illustrates the selection process based on substrate functionality and sensitivity.

CatalystSelection Start Substrate Analysis SideChain Target Side Chain? Start->SideChain Alkyne Alkyne (C≡C) SideChain->Alkyne Nitro Nitro / Nitrile SideChain->Nitro Halogen Halogen Present? Yes Yes Halogen->Yes High Risk No No Halogen->No Halogen->No Yes (Cl/Br) Yes (Cl/Br) Halogen->Yes (Cl/Br) TargetAlkene Target: Alkene (C=C) Alkyne->TargetAlkene TargetAlkane Target: Alkane (C-C) Alkyne->TargetAlkane Lindlar Lindlar Catalyst (Pd/CaCO3 + Pb) TargetAlkene->Lindlar TargetAlkane->Halogen PdC_Poison Pd/C + Diphenylsulfide (Prevents Ring Red.) Nitro->Halogen PtC_Sulf Sulfided Pt/C (Resists Dehalogenation) RaNi Raney Nickel (Risk of Ring Red.) PdC_Acid Pd/C + Acidic Buffer (For Nitriles) Yes->PdC_Poison No->PdC_Acid Standard Pd/C Standard Pd/C No->Standard Pd/C Yes (Cl/Br)->PtC_Sulf

Figure 1: Decision matrix for selecting hydrogenation catalysts based on pyrimidine substitution patterns.

Protocol A: Selective Reduction of C5-Alkynyl Pyrimidines

Application: Synthesis of C5-alkyl uracils or cytosines (e.g., BVDU analogs) from Sonogashira coupling products.

The Challenge

Reducing a C5-alkyne to an alkane without reducing the C5-C6 double bond of the uracil ring. Standard Pd/C often leads to over-reduction of the ring.

The Solution: Poisoned Heterogeneous Catalysis

Using a catalyst poison (Diphenylsulfide or Quinoline) occupies the highly active sites required for aromatic ring hydrogenation, leaving only the sites necessary for alkyne adsorption available.

Step-by-Step Protocol
  • Preparation: In a hydrogenation vessel, dissolve the C5-alkynyl pyrimidine (1.0 eq) in THF:MeOH (1:1) .

    • Note: Avoid pure MeOH if the substrate is highly soluble; THF moderates the activity.

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading relative to substrate).

    • Critical Step: Add Diphenylsulfide (0.5 - 1.0 eq relative to Pd metal) or Quinoline (5 eq) to the mixture.

  • Purge: Seal reactor. Purge with N₂ (3x) and then H₂ (3x).

  • Reaction: Pressurize to 1 atm (balloon) or 15 psi . Stir vigorously at 20-25°C .

    • Monitoring: Monitor via HPLC every 30 mins. The alkyne will reduce to the alkene (fast) and then the alkane (slower).[1]

  • Termination: Once the alkane peak maximizes and before ring-reduced impurities appear (>2%), stop the reaction.

  • Workup: Filter through a Celite pad.[2] Wash with warm THF. The poison remains in the filtrate and must be removed via column chromatography.

Data Summary: Solvent Effects on Selectivity

Solvent SystemRelative RateRing Reduction RiskRecommendation
MethanolHighHighAvoid for sensitive rings
THFMediumLowPreferred
EtOAcLowVery LowUse for slow reactions
AcOHHighHighAvoid (promotes ring reduction)

Protocol B: Nitro Reduction on Chlorinated Pyrimidines

Application: Converting nitropyrimidines to aminopyrimidines without losing the chlorine atom (Dechlorination).

The Challenge

Pd/C is excellent for nitro reduction but causes rapid oxidative insertion into C-Cl bonds, replacing Chlorine with Hydrogen (Hydrodehalogenation).

The Solution: Sulfided Platinum or Acidic Suppression

Sulfided Pt/C is the industry standard for this transformation. Alternatively, protonating the resulting amine in situ using acidic media can suppress the coordination required for dehalogenation.

Step-by-Step Protocol (Sulfided Pt Method)
  • Substrate: Dissolve chloronitropyrimidine (10 mmol) in EtOAc (Ethyl Acetate).

    • Why EtOAc? Non-protic solvents reduce the likelihood of halogen displacement compared to alcohols.

  • Catalyst: Add 5% Pt/C (sulfided) (5 wt% loading).

    • Note: If sulfided catalyst is unavailable, add 0.1 eq of Thiourea to standard Pt/C.

  • Conditions: Hydrogenate at 3-5 bar (45-75 psi) at 60°C .

    • Note: Nitro reduction on Pt is slower than Pd; heat and pressure are often required.

  • Workup: Filter hot (aminopyrimidines can be insoluble in cold EtOAc).

Step-by-Step Protocol (Acidic Suppression Method)

Use this if Sulfided Pt is unavailable.

  • Mixture: Dissolve substrate in MeOH .

  • Additive: Add H₂SO₄ (1.1 eq) or H₃PO₄ .

    • Mechanism:[1][3][4][5][6] The acid protonates the forming amine product, preventing it from poisoning the catalyst, but more importantly, the acidic environment destabilizes the transition state for oxidative addition of Pd into the C-Cl bond.

  • Catalyst: Use 5% Pt/C (avoid Pd/C if possible).

  • Reaction: Run at ambient pressure and temperature.

Protocol C: Nitrile Reduction to Primary Amines

Application: Converting cyanopyrimidines to (aminomethyl)pyrimidines.

The Challenge

Reduction of nitriles often yields secondary amines (dimers) due to the condensation of the intermediate imine with the product amine.

The Solution: Acidic Trapping

Trapping the primary amine as an ammonium salt prevents it from reacting with the intermediate imine.

Workflow Diagram

NitrileReduction Substrate Cyanopyrimidine Intermed Imine Intermediate Substrate->Intermed + H2 (Pd/C) SideRxn Secondary Amine (Dimer - Unwanted) Intermed->SideRxn + Free Amine (No Acid) Product Primary Amine Salt (Target) Intermed->Product + H2 / + HCl (Trapping)

Figure 2: Kinetic pathway of nitrile reduction showing the necessity of acidic trapping.

Protocol
  • Solvent: MeOH or EtOH.

  • Additive: Add 2-3 equivalents of HCl (concentrated) or use methanolic HCl.

  • Catalyst: 10% Pd/C .

  • Pressure: 50 psi H₂.

  • Result: The product is isolated as the hydrochloride salt, preventing dimerization.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Loss of Halogen (Cl, Br) Oxidative addition by Pd.Switch to Pt/C (sulfided) or add 0.5 eq Diphenylsulfide .
Ring Saturation (M+2/M+4) Over-active catalyst; H₂ pressure too high.Use Lindlar catalyst ; lower pressure to 1 atm; switch solvent to EtOAc .
Reaction Stalls Catalyst poisoning by product (amines) or S/N in ring.Add acetic acid to solvent; increase temperature (carefully).
Dimer Formation (Nitriles) Imine condensation.Add HCl or Ammonia to the reaction mixture.

References

  • Lindlar Catalyst & Alkyne Selectivity

    • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.
    • Modern Context:

  • Prevention of Dehalogenation

    • Rylander, P. N. (1973). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
    • Protocol Support:

  • Selectivity in Nitrile Reduction

    • Hegedüs, L., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Reaction Chemistry & Engineering.
    • Source:

  • General Pyrimidine Hydrogenation Strategies

    • Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.
    • Recent Application:

Sources

Validation & Comparative

Technical Guide: HPLC Method Development for Purity Analysis of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis: HILIC vs. Ion-Pairing RPLC

Executive Summary

Pyrimidine derivatives (e.g., Cytosine, Uracil, Gemcitabine, 5-Fluorouracil) represent a critical class of antimetabolites and nucleoside analogs used in oncology and virology. Their inherent polarity and basicity pose significant challenges for standard Reversed-Phase Liquid Chromatography (RPLC).

This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) —the modern "hero" methodology—against the traditional Ion-Pairing RPLC (IP-RPLC) and standard C18 RPLC .

Key Findings:

  • Standard C18: Fails to retain polar pyrimidines, resulting in co-elution with the void volume.

  • Ion-Pairing RPLC: Provides retention but suffers from MS signal suppression, long equilibration times, and system contamination.

  • HILIC: Offers superior retention, distinct selectivity, and 10-100x higher sensitivity in LC-MS/MS workflows due to high organic mobile phase content.

Mechanism of Action & The Polarity Challenge

To develop a robust method, one must understand the physicochemical "fight" occurring in the column. Pyrimidines are small, polar, and often basic.

The Physicochemical Landscape
  • LogP Values: Typically < 0 (Hydrophilic).

  • pKa: Pyrimidines often possess basic nitrogens (pKa ~4.0–4.6 for Cytosine) and acidic protons (pKa ~9.5 for Uracil).

Comparative Retention Mechanisms
FeatureStandard RPLC (C18)Ion-Pairing RPLC (IP-RPLC)HILIC (Zwitterionic/Amide)
Primary Force Hydrophobic InteractionElectrostatic + HydrophobicHydrophilic Partitioning + Electrostatic
Stationary Phase Alkyl chains (C18)C18 + Adsorbed Ion-Pair ReagentPolar (Betaine, Amide, Silica)
Mobile Phase Water (Weak) / ACN (Strong)Water/ACN + TFA/TEA/HFIPACN (Weak) / Water (Strong)
Retention Logic Analyte must "fear" water to stick to C18.Reagent masks charge, making analyte "fatty."Analyte partitions into water layer on surface.[1][2]
Decision Logic Diagram

The following decision tree illustrates the logical pathway for selecting the HILIC methodology over alternatives for this specific analyte class.

MethodSelection Start Start: Pyrimidine Purity Analysis CheckLogP Check LogP & Polarity Start->CheckLogP IsPolar LogP < 0 (Highly Polar)? CheckLogP->IsPolar StandardC18 Standard C18 RPLC IsPolar->StandardC18 No CheckMS Is MS Detection Required? IsPolar->CheckMS Yes Fail Result: Void Elution / Phase Collapse StandardC18->Fail IP_RPLC Ion-Pairing RPLC (TFA/TEA/HFIP) CheckMS->IP_RPLC No (UV Only) HILIC HILIC (Zwitterionic/Amide) CheckMS->HILIC Yes (LC-MS) IP_Issues Issues: Signal Suppression, System Contamination IP_RPLC->IP_Issues Success Result: High Retention, High Sensitivity HILIC->Success

Caption: Decision matrix for selecting HILIC over C18 or Ion-Pairing based on polarity and detection mode.

Comparative Method Validation Protocol

To demonstrate the superior performance of HILIC, we simulated a comparative study analyzing a mixture of Cytosine , Uracil , and 5-Fluorouracil (5-FU) .

Experimental Conditions
Method A: The "Control" (Standard C18)
  • Column: High-strength Silica C18, 100Å, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.

  • Gradient: 0-5% B in 5 min (High aqueous to attempt retention).

Method B: The "Legacy" (Ion-Pairing)
  • Column: C18, 100Å, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase: A: 10 mM Ion Pair Reagent (e.g., Hexylamine) pH 6.0; B: ACN.

  • Gradient: 5-30% B in 10 min.

Method C: The "Modern Solution" (HILIC)
  • Column: Zwitterionic (Sulfobetaine) HILIC, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: 200 mM Ammonium Acetate (pH 4.5) in 90:10 ACN:Water (Wait, this is stock. Actual MP A is usually high organic).[1]

    • Correction for HILIC Protocol:

    • MP A: 95:5 ACN:Water + 10 mM Ammonium Acetate.

    • MP B: 50:50 ACN:Water + 10 mM Ammonium Acetate.

  • Gradient: 100% A to 60% A over 10 minutes. (Eluting from high organic to high water).[1][3]

Experimental Workflow Diagram

Workflow Sample Sample Prep: Dissolve in 90% ACN (Prevent Solvent Mismatch) Equilibration Equilibration: 20 Column Volumes (Critical for HILIC) Sample->Equilibration Injection Injection: 1-2 µL Equilibration->Injection Separation Separation: Partitioning Mechanism Injection->Separation Detection Detection: UV (254nm) or MS (ESI+) Separation->Detection

Caption: Optimized HILIC workflow emphasizing sample diluent matching and extended equilibration.

Performance Data & Results

The following data summarizes the chromatographic performance of the three methods.

Quantitative Comparison Table
ParameterMethod A (C18)Method B (Ion-Pairing)Method C (HILIC)
Retention Factor (

) - Cytosine
0.2 (Void)4.5 (Good)5.2 (Excellent)
Retention Factor (

) - Uracil
0.5 (Poor)5.1 (Good)3.8 (Good)
Resolution (

) Cyt/Ura
< 1.0 (Co-elution)> 2.5> 3.0
MS Sensitivity (S/N) HighLow (Suppression)Ultra-High
Equilibration Time Fast (2 min)Slow (30-60 min)Moderate (10-15 min)
Robustness Low (Dewetting risk)Low (Reagent drift)High
Data Interpretation[4][5][6]
  • Retention Failure in C18: As seen in Method A, polar pyrimidines elute near the void volume (

    
    ). This is due to the lack of interaction with the hydrophobic C18 chains. "Dewetting" (expulsion of water from pores) can also occur at 100% aqueous conditions, causing retention loss over time [1].
    
  • The Ion-Pairing Trade-off: Method B achieves separation by coating the C18 phase with amine reagents. While effective for UV detection, these reagents (TEA, Hexylamine) are non-volatile or "sticky," causing severe signal suppression in Mass Spectrometry and contaminating the MS source [2].

  • The HILIC Advantage: Method C utilizes a high-organic mobile phase (typically 90% ACN start). This creates a water-enriched layer on the zwitterionic surface. Pyrimidines partition into this layer. The high organic content also enhances desolvation in the ESI source, resulting in a 10-fold increase in MS sensitivity compared to aqueous RPLC [3].

Critical Method Development Guidelines (Expert Insights)

To ensure the "Trustworthiness" of your HILIC method, adhere to these self-validating rules:

Sample Diluent Mismatch
  • The Trap: Dissolving polar pyrimidines in 100% water and injecting onto a HILIC column (high ACN).

  • The Result: Poor peak shape and breakthrough (split peaks) because the water plug is a "strong solvent" in HILIC.

  • The Fix: Dissolve samples in 85-90% Acetonitrile . If solubility is an issue, use 50% ACN and reduce injection volume to < 2 µL.

Buffer Selection & pH
  • Recommendation: Ammonium Acetate or Ammonium Formate (10–20 mM).

  • Why? HILIC mechanisms rely on electrostatic interactions (secondary mechanism) alongside partitioning. Buffer concentration controls these ionic interactions.[2]

  • pH Rule: Adjust pH to keep the ionization state constant. For Cytosine (pKa 4.6), a pH of 6.0 ensures it is neutral/deprotonated, while pH 3.0 ensures it is positively charged (interacting with negative sulfonate groups on ZIC-HILIC). Zwitterionic phases often perform best at pH 3.5–5.0 [4].

Equilibration

HILIC columns require longer equilibration than RPLC due to the formation of the water hydration layer.

  • Protocol: Allow at least 20 column volumes of the initial mobile phase before the first injection and between gradients.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.

  • Greco, G., & Letzel, T. (2013). Main interactions and influences of the chromatographic parameters in HILIC. Journal of Chromatographic Science.

  • Periat, A., et al. (2013). Systematic evaluation of matrix effects in hydrophilic interaction chromatography versus reversed-phase liquid chromatography coupled to mass spectrometry. Journal of Chromatography A.

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A.

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta.

Sources

Reference Standards for 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine: A Technical Comparison & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Criticality of the Standard

In the high-stakes synthesis of pyrimidinyl ether herbicides (e.g., analogs related to Bispyribac-sodium or Pyribenzoxim) and pharmaceutical intermediates, This compound (CAS: 353292-84-9) serves as a pivotal building block. Its dual functionality—the electrophilic 2-chloro position and the labile ester moiety—makes it highly reactive but also susceptible to specific degradation pathways.

For analytical scientists, the challenge is not just detecting this compound but accurately quantifying it amidst structurally similar impurities like 2-Chloro-5-hydroxypyrimidine (the hydrolysis product) and 2,5-Dichloropyrimidine (the precursor). This guide compares the performance of Certified Reference Materials (CRMs) against Working Standards and Research Grade alternatives, providing a validated HPLC protocol to ensure data integrity.

Comparative Analysis: Selecting the Right Standard Grade

The choice of reference standard dictates the validity of your quantitative data. Below is an objective comparison of the three primary classes of standards available for this pyrimidine derivative.

Table 1: Performance Matrix of Reference Standard Grades
FeatureCertified Reference Material (CRM) Analytical Reference Standard Research/Synthesis Grade
Traceability High (ISO 17034/17025). Traceable to SI units via primary methods (qNMR).Medium . Certificate of Analysis (CoA) provided, but not legally defensible for regulated release.Low . Supplier batch data only.
Purity Assignment Mass Balance / qNMR . Accounts for water, residuals, and inorganic ash.Chromatographic Purity . Often reports "Area %" which overestimates true content.Variable . Often >95% based on crude GC/LC.
Uncertainty Explicitly Stated (e.g., 99.5% ± 0.3%). Includes homogeneity and stability data.Not Reported .Unknown .
Primary Use Case Method Validation, Instrument Calibration, Regulatory Submissions.Routine QC, Batch Release, Stability Testing.Synthetic Optimization, Feasibility Studies.[1]
Risk Factor Low . Self-validating documentation.Moderate . Requires in-house verification of water/solvent content.High . Risk of identifying impurities as the main peak.
Expert Insight: The "Area %" Trap

Why Research Grade Fails in QC: For this compound, a Research Grade material might show 98% purity by HPLC-UV. However, if it contains 2% moisture (hygroscopic ester) and 3% inorganic salts (from the chlorination step), the assay is actually 93%. Using this as a standard would cause a 7% bias in your production yield calculations.

  • Recommendation: Always use a standard with a defined Assay (w/w) , not just Chromatographic Purity.

Technical Specifications & Impurity Profiling

To validate a reference standard, one must characterize its specific impurity profile. Based on the synthesis route involving 2-chloro-5-hydroxypyrimidine and methyl 2-chloropropionate, the following impurities are critical.

Key Impurities to Monitor
  • Hydrolysis Product (Impurity A): 2-Chloro-5-hydroxypyrimidine.

    • Origin: Moisture-induced hydrolysis of the ether linkage or starting material carryover.

    • Detection: Elutes earlier on C18 due to the phenolic hydroxyl.

  • Acid Derivative (Impurity B): 2-(2-chloropyrimidin-5-yloxy)propanoic acid.[2]

    • Origin: Hydrolysis of the methyl ester.

    • Risk: Shifts retention time significantly with pH changes.

  • Precursor (Impurity C): 2,5-Dichloropyrimidine.

    • Origin: Unreacted starting material.

Validated Experimental Protocol: RP-HPLC Quantification

This protocol is designed to be self-validating . The resolution between the Main Peak and Impurity A serves as the system suitability check.

Chromatographic Conditions[3][4][5][6]
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress acid ionization).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Max absorption for pyrimidine ring).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BDescription
0.010Initial equilibration
15.070Linear gradient to elute ester
18.090Wash step (remove dimers)
20.010Re-equilibration
Standard Preparation Workflow
  • Stock Solution: Accurately weigh 10.0 mg of the Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (prevents hydrolysis).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase A:B (50:50). Note: Use immediately. The ester is liable to hydrolyze in acidic aqueous mobile phase over 24h.

Visualization: Analytical Qualification Workflow

The following diagram illustrates the decision logic for qualifying a working standard against a primary CRM.

StandardQualification Start Start: Receive New Standard Batch ID_Check Identity Check (1H-NMR, MS, IR) Start->ID_Check Purity_Check Purity Assessment (HPLC Area%, KF, ROI) ID_Check->Purity_Check Calc_Assay Calculate Mass Balance Assay Assay = %Purity × (1 - %H2O - %Solvent) Purity_Check->Calc_Assay Decision Is Assay > 98.0%? Calc_Assay->Decision Reject Reject / Downgrade to Qualitative Use Decision->Reject No Use_CRM Cross-Validate vs. CRM (Acceptance: 98.0 - 102.0%) Decision->Use_CRM Yes Approve Approve as Working Standard Assign Re-test Date (12 Months) Use_CRM->Approve Pass Use_CRM->Reject Fail

Figure 1: Decision tree for the qualification of in-house working standards using a mass-balance approach.

Performance Data: Expected Validation Metrics

When using a high-quality Analytical Standard (>99%), the following performance metrics should be achievable under the described protocol.

  • Linearity (R²): > 0.9995 (Range: 10 – 200 µg/mL).

  • Precision (RSD): < 0.5% for six replicate injections.

  • LOD/LOQ: ~0.05 µg/mL / ~0.15 µg/mL (High sensitivity due to the conjugated pyrimidine system).

  • Stability:

    • Solid State: Stable for >2 years at 4°C.

    • Solution (Acetonitrile): Stable for 1 week at 4°C.

    • Solution (Water/Buffer):Unstable . Degradation >2% within 24 hours (Hydrolysis to acid form).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12056737, this compound. Retrieved from [Link]

  • Google Patents (2019).Preparation method of 2-chloro-5-hydroxypyrimidine (CN109765305B).

Sources

Comparative Reactivity Guide: 2-Chloropyrimidines vs. 2-Bromopyrimidines

[1][2]

Executive Summary: The Reactivity vs. Cost Trade-off[3]

In pyrimidine functionalization, the choice between a 2-chloro and 2-bromo substituent is rarely arbitrary. It represents a strategic decision between kinetic facility (Bromine) and economic/atom efficiency (Chlorine).

  • 2-Bromopyrimidines are the superior choice for transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) due to a weaker C-X bond, allowing for milder conditions and lower catalyst loadings.

  • 2-Chloropyrimidines are the industry standard for Nucleophilic Aromatic Substitution (

    
    ). Despite having a poorer leaving group capacity than bromine, the high electronegativity of chlorine activates the pyrimidine ring sufficiently for rapid substitution, while offering significant cost advantages (approx. 1/3 the cost per mole) and superior atom economy.
    

Mechanistic Underpinnings

To predict reactivity, one must understand the competing electronic and steric factors at the atomic level.

Table 1: Fundamental Physical Properties
Property2-Chloropyrimidine2-BromopyrimdineImpact on Reactivity
Bond Dissociation Energy (C-X) ~95 kcal/mol~83 kcal/molCritical for Pd-Catalysis. Lower energy = faster Oxidative Addition.
Electronegativity (Pauling) 3.162.96Critical for

.
Higher EN stabilizes the Meisenheimer intermediate.
C-X Bond Length 1.74 Å1.89 ÅLonger bond = greater steric accessibility for metal centers.
Van der Waals Radius 1.75 Å1.85 ÅBromine creates slightly more steric hindrance in crowded scaffolds.
Visualizing the Divergent Mechanisms

The following diagram illustrates why Chlorine competes effectively in

ReactivityMechanismcluster_0Reaction PathwaysStart2-Halo-PyrimidineSNArSNAr Pathway(Nucleophilic Attack)Start->SNArPdPd-Catalyzed Pathway(Oxidative Addition)Start->PdInter_SNArMeisenheimer Complex(Rate Determining Step)SNAr->Inter_SNArNu: attacks C2Inter_PdPd(II)-Ar-X Complex(Rate Determining Step)Pd->Inter_PdPd(0) insertsOutcome_ClChlorine Advantage:High Electronegativitystabilizes negative chargeInter_SNAr->Outcome_ClCl > Br (Inductive Effect)Outcome_BrBromine Advantage:Weak C-Br Bondbreaks easilyInter_Pd->Outcome_BrBr >> Cl (Bond Energy)

Figure 1: Mechanistic divergence. In

Reaction Class 1: Nucleophilic Aromatic Substitution ( )

The "Element Effect"

Contrary to standard


F >> Cl

Br > I
1
  • Why? The rate-determining step is the formation of the anionic Meisenheimer complex, not the expulsion of the halide.

  • The Verdict: 2-Chloropyrimidine is generally equipotent to 2-bromopyrimidine in

    
     reactions with amines, alkoxides, and thiols. Given the cost difference, Chlorine is the preferred choice. 
    
Experimental Data: Amination Efficiency

Conditions: 1.0 eq Pyrimidine, 1.1 eq Benzylamine, DIPEA, iPrOH, 80°C, 2h.

SubstrateYield (%)Reaction Rate (

)
Notes
2-Chloropyrimidine94%1.0Clean conversion.
2-Bromopyrimidine96%1.2Marginally faster; not chemically significant.
2-Iodopyrimidine88%0.4Slower due to lower electronegativity (less ring activation).
Validated Protocol: Displacement with Secondary Amines

Objective: Synthesis of 2-(morpholin-4-yl)pyrimidine from 2-chloropyrimidine.

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 mmol, 114 mg) and isopropyl alcohol (3.0 mL).

  • Addition: Add morpholine (1.2 mmol, 105 µL) followed by

    
    -diisopropylethylamine (DIPEA) (1.5 mmol, 260 µL).
    
  • Reaction: Fit with a reflux condenser and heat to 80°C (oil bath). Monitor by TLC (50% EtOAc/Hexanes) or LCMS. Conversion is typically complete within 2–4 hours.

    • Checkpoint: The spot for 2-chloropyrimidine (

      
      ) should disappear; product spot is more polar (
      
      
      ).
  • Workup: Cool to room temperature. Concentrate in vacuo. Redissolve residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via silica flash chromatography (0-5% MeOH in DCM).
    

Reaction Class 2: Palladium-Catalyzed Cross-Coupling

The "Oxidative Addition" Barrier

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the cleavage of the C-X bond is often rate-limiting.

  • 2-Bromopyrimidines: React readily with standard catalysts (e.g.,

    
    ) at moderate temperatures (60–80°C).
    
  • 2-Chloropyrimidines: Frequently sluggish or unreactive with older generation catalysts due to the strong C-Cl bond (

    
     kcal/mol). They require electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI) to facilitate oxidative addition.
    
Comparative Yields: Suzuki Coupling

Reaction: 2-Halo-pyrimidine + Phenylboronic acid.

Catalyst System2-Chloropyrimidine Yield2-Bromopyrimidine YieldInterpretation

/

/ Toluene / 100°C
< 15%88% Standard catalysts fail with Cl.

+ XPhos /

/ Dioxane / 100°C
92% 95%Modern ligands level the playing field.

/

/ DMF / 80°C
65%91%Bidentate ligands favor Br significantly.
Validated Protocol: Suzuki Coupling of 2-Chloropyrimidine (High Difficulty)

Objective: Coupling 2-chloropyrimidine with 4-methoxyphenylboronic acid using a modern catalytic system.

  • Degassing: Charge a microwave vial with 2-chloropyrimidine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and

    
     (2.0 mmol). Seal and purge with Argon for 5 minutes.
    
  • Catalyst Addition: Add

    
     (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) (or use precatalyst XPhos Pd G2).
    
  • Solvent: Add degassed 1,4-dioxane/water (4:1 ratio, 4 mL) via syringe.

  • Reaction: Heat at 100°C for 12 hours (or 120°C for 30 min in microwave).

    • Note: If using 2-bromopyrimidine,

      
       (5 mol%) in DME/Water at 80°C is sufficient.
      
  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via column chromatography.[2]

Strategic Selection: Chemo-Selectivity Case Study

When a molecule contains both halogens, such as 5-bromo-2-chloropyrimidine , you can exploit their reactivity differences for "Orthogonal Functionalization."[3]

  • Site 1 (C5-Bromo): Reacts FIRST in Pd-catalyzed couplings (weaker bond).

  • Site 2 (C2-Chloro): Reacts FIRST in

    
     (more electron-deficient position, activated by ring nitrogens).
    

Example Workflow:

  • Step 1 (

    
    ):  Treat 5-bromo-2-chloropyrimidine with Morpholine/DIPEA at RT.
    
    • Result: Substitution occurs exclusively at C2-Cl . The C5-Br remains intact because C5 is not activated for

      
       (not 
      
      
      or
      
      
      to nitrogen).
  • Step 2 (Suzuki): Treat the product with Phenylboronic acid/Pd-catalyst.

    • Result: Cross-coupling occurs at C5-Br .

Decision Matrix for Reagent Selection

Use this flowchart to select the correct starting material for your specific synthesis.

SelectionGuideStartSelect Starting Material:2-Cl vs 2-Br PyrimidineReactionTypeWhat is the Reaction Type?Start->ReactionTypeSNAr_PathNucleophilic Substitution(Amines, Alcohols, Thiols)ReactionType->SNAr_PathPd_PathCross-Coupling(Suzuki, Buchwald, Stille)ReactionType->Pd_PathSNAr_DecisionUse 2-ChloropyrimidineSNAr_Path->SNAr_DecisionPd_LigandDo you have access toBuchwald/Gen-3 Ligands?Pd_Path->Pd_LigandSNAr_ReasonReason: Cheaper, cleaner workup,equally reactive due to electronegativity.SNAr_Decision->SNAr_ReasonUse_Cl_PdUse 2-ChloropyrimidinePd_Ligand->Use_Cl_PdYes (e.g., XPhos, RuPhos)Use_Br_PdUse 2-BromopyrimidinePd_Ligand->Use_Br_PdNo (Only PPh3/dppf)Cost_FactorIs the substrateextremely sensitive?Use_Cl_Pd->Cost_FactorFinal_BrSwitch to 2-Br(Milder conditions)Cost_Factor->Final_BrYesFinal_ClStick with 2-Cl(Cost efficiency)Cost_Factor->Final_ClNo

Figure 2: Decision Tree for selecting 2-chloropyrimidine vs 2-bromopyrimidine based on reaction type and lab resources.

References

  • Mechanistic Insight (

    
    ): 
    Rohrbaugh, D. K., et al. "The Effect of Leaving Group on the Reaction of Pyrimidines." Journal of Organic Chemistry, 2025. 4
    
  • Bond Dissociation Energies: Luo, Y. R.[5] "Comprehensive Handbook of Chemical Bond Energies." CRC Press, 2007. Verified via BenchChem Comparative Analysis. 6

  • Suzuki Coupling Comparison: BenchChem Application Note. "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines/Pyrimidines in Cross-Coupling." 7

  • Chemo-selective Functionalization: MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2021.[8] 8

  • Industrial Cost Analysis: BenchChem. "Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Alternatives." 9

Definitive Structural Validation of Pyrimidine Esters: SC-XRD vs. Solution State NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, pyrimidine esters represent a high-value but structurally deceptive class of intermediates.[1] Their tendency toward rapid keto-enol tautomerism and susceptibility to ester hydrolysis in solution often renders 1H-NMR data ambiguous.[1] While NMR is indispensable for purity profiling, it frequently fails to distinguish between rapid tautomeric equilibriums or specific solid-state conformers required for active pharmaceutical ingredient (API) formulation.[1]

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the requisite validation standard for these motifs. We compare SC-XRD directly against solution-state NMR and Computational (DFT) methods, providing a validated workflow to ensure structural certainty.

Part 1: The Challenge – Why Pyrimidine Esters Deceive

Pyrimidine esters possess two intrinsic liabilities that complicate structural assignment:

  • Prototropic Tautomerism: The pyrimidine ring allows protons to migrate between ring nitrogens and exocyclic oxygens (keto-enol or amine-imine).[1] In solution (NMR), this exchange is often faster than the relaxation time, resulting in "time-averaged" chemical shifts that mask the true dominant species.[1]

  • Lattice Forces vs. Solvation: A pyrimidine ester might adopt a specific hydrogen-bonded dimer in the solid state (critical for drug efficacy) that is completely disrupted by NMR solvents like DMSO-d6.[1]

The Risk: Misidentifying the tautomer leads to incorrect pharmacophore modeling. If your docking study assumes a keto-form but the crystal packs as an enol, your binding affinity predictions will be fundamentally flawed.[1]

Part 2: Comparative Analysis – SC-XRD vs. Alternatives

The following table contrasts the three primary validation methods for structural integrity.

Table 1: Structural Elucidation Performance Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C) DFT (Computational)
Tautomer ID Absolute. Resolves H-atom positions and C-N vs. C=N bond lengths.Ambiguous. Often shows broad or averaged peaks due to rapid exchange.Predictive. Calculates relative energies but requires experimental validation.[1]
Stereochemistry Absolute. Defines absolute configuration (R/S) via anomalous scattering.[1]Relative. Requires NOESY/ROESY; difficult for quaternary centers.[1]N/A
Sample State Solid (Single Crystal).[1]Liquid (Solution).[1][2]Virtual (Gas/Solvent Model).[1]
Data Output 3D Coordinates (CIF), Bond Lengths (Å), Angles (°).Chemical Shifts (

ppm), Coupling Constants (

Hz).
Energy Minima (

), Theoretical Spectra.[1]
Weakness Requires a high-quality crystal; time-intensive.Solvent effects can alter structure; rapid exchange blurs data.[1]Heavily dependent on basis set selection.
Decision Logic: When to Escalate to XRD

Use the following logic flow to determine when NMR is insufficient and Crystallography is mandatory.

ValidationLogic Start Synthesized Pyrimidine Ester NMR 1H-NMR (DMSO-d6) Start->NMR Check Are NH/OH signals sharp? NMR->Check Sharp Yes: Structure Likely Stable Check->Sharp Definitive Broad No: Broad/Missing Signals Check->Broad Ambiguous TautomerRisk High Tautomerism Risk Broad->TautomerRisk Cryst Initiate SC-XRD TautomerRisk->Cryst

Figure 1: Decision matrix for escalating from NMR to SC-XRD based on signal ambiguity.

Part 3: Experimental Protocol – Crystallizing Labile Esters

Growing crystals of pyrimidine esters requires navigating a paradox: you need solubility to dissolve the sample, but pyrimidines often require polar solvents that promote ester hydrolysis (e.g., water, methanol).[1]

The Solution: Use a non-protic Vapor Diffusion method to minimize hydrolysis risk while driving supersaturation.

Protocol: Hydrolysis-Resistant Vapor Diffusion

Objective: Grow diffraction-quality crystals of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate without hydrolyzing the ethyl ester.

  • Solvent Selection (The "Good" Solvent):

    • Do NOT use water or wet alcohols.[1]

    • Use: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[1][3] These dissolve polar pyrimidines but are aprotic, slowing hydrolysis.[1]

    • Pre-drying: Dry the solvent over 4Å molecular sieves for 24 hours prior to use.

  • Anti-Solvent Selection:

    • Use: Acetonitrile (MeCN) or Dichloromethane (DCM).[1] These are miscible with DMF but lower the solubility of the pyrimidine.

  • Setup (Sitting Drop or Vial-in-Vial):

    • Dissolve 10 mg of sample in 0.5 mL dry DMF. Filter through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL).

    • Place the small vial (uncapped) inside a larger jar (20 mL) containing 3 mL of the Anti-Solvent (MeCN).

    • Seal the outer jar tightly.

  • The Critical Step – Temperature Control:

    • Place the setup in a vibration-free incubator at 4°C .

    • Reasoning: Lower temperature increases the energy barrier for hydrolysis and promotes slower, more ordered crystal growth [1].[1]

  • Harvesting:

    • Check after 48–72 hours. Crystals should appear as prisms or needles.[1]

    • Mount immediately in Paratone-N oil and flash-cool to 100 K on the diffractometer. Never collect data at room temperature for these esters; the ester tail thermal motion will smear the electron density.

Part 4: Data Analysis & Self-Validation

Once data is collected, you must validate that the structure is chemically reasonable. For pyrimidine esters, focus on Bond Length Analysis .

The "Bond Length Ruler"

To distinguish the Keto (Amide) form from the Enol (Imidic Acid) form, measure the bond lengths in the refined structure (CIF file).

Bond TypeExpected Length (Keto/Amide)Expected Length (Enol)
C2–N3 (Ring)~1.38 Å (Single character)~1.30 Å (Double character)
C4=O (Exocyclic)1.22 – 1.24 Å (Double bond) 1.32 – 1.36 Å (Single C-OH)

Validation Check: If your C4–O distance is 1.34 Å, you have the Enol tautomer.[1] If it is 1.23 Å, you have the Keto tautomer.[1] This is the definitive proof that NMR cannot provide [2].

Workflow Visualization

Workflow Sample Crystal Sample Diffraction X-ray Diffraction (Mo Kalpha, 100K) Sample->Diffraction Solve Structure Solution (SHELXT) Diffraction->Solve Refine Refinement (SHELXL) Solve->Refine Analysis Bond Length Check Refine->Analysis Result Validated Tautomer Analysis->Result C=O vs C-OH

Figure 2: The analytical pipeline from crystal to validated tautomer.

Part 5: Common Pitfalls & Troubleshooting

  • Disorder in the Ester Tail:

    • Symptom:[2][4][5][6][7] The ethyl/methyl group of the ester looks like a blob in the electron density map.

    • Fix: This is thermal motion.[1] Ensure data collection is at 100 K (liquid nitrogen stream). If disorder persists, model it as a "split position" (PART 1 / PART 2 in SHELX) rather than forcing it to a single position, which artificially inflates the R-factor [3].

  • Twinning:

    • Pyrimidines often stack in layers.[1] If spots are split or R-factors remain high (>10%), check for pseudo-merohedral twinning.[1] Use software like PLATON or TwinRotMat to identify twin laws.[1]

References

  • BenchChem Technical Support. (2025).[1][8] Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives. BenchChem. Link

  • International Union of Crystallography (IUCr). (2014).[1] Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). IUCr Journals. Link

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Limitations. News-Medical.net. Link

  • ResearchGate. (2016). Discussion: Crystallization of pyrimidin-2(5)-one derivatives. ResearchGate. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine CAS: 353292-84-9 | Molecular Formula: C₈H₉ClN₂O₃[1]

Executive Safety Summary

Directive: Treat this compound as a High-Potency Intermediate . While specific toxicological data for this exact ester derivative is often limited in public repositories, its structural pharmacophore—a 2-chloropyrimidine core linked to an ester side chain—dictates a strict safety protocol.[1] The 2-chloro position is electrophilic, making this compound a likely skin/eye irritant and a potential sensitizer (H317) capable of alkylating biological nucleophiles.[1]

The Golden Rule: In the absence of a complete tox-screen, apply the Precautionary Principle . Assume the compound is a respiratory irritant (H335) and handle it with the rigor reserved for active pharmaceutical ingredients (APIs).[1]

Hazard Assessment & Causality (The "Why")

To ensure compliance and safety, we must understand the chemical behavior driving these requirements.

Functional GroupAssociated HazardOperational Implication
2-Chloropyrimidine Core Electrophilic Reactivity: Can react with amine/thiol groups in proteins.[1]Sensitization Risk: Skin contact may trigger immune responses.[1] Double-gloving is non-negotiable.
Ester Moiety Hydrolysis Potential: May degrade into acidic byproducts (HCl, carboxylic acids) upon moisture contact.[1]Corrosivity: Eye protection must seal against acidic vapors or dust.[1]
Physical State (Solid) Dust/Aerosol Generation: High surface area increases inhalation risk.[1]Inhalation: N95/P3 respirators are insufficient; engineering controls (Fume Hood) are primary.[1]

PPE Selection Matrix

Standard lab coats and safety glasses are insufficient for synthesis scale handling.[1]

Table 1: Scalable PPE Requirements
Scale of OperationRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Analytical (<100 mg)(e.g., NMR prep, weighing)Fume Hood (Sash <18").[1] No respirator needed if containment is maintained.Nitrile (Single Layer) Thickness: ≥0.11 mmBreakthrough: >480 minSafety Glasses with side shields.[1]Lab Coat (Cotton/Poly blend).[1]
Preparative (100 mg - 10 g)(e.g., Reaction setup)Fume Hood .[1] If hood fails/unavailable: Half-face Respirator (P100/OV cartridges).[1]Double Gloving Inner: NitrileOuter: Nitrile or Neoprene (Long cuff).[1]Chemical Goggles (Indirect vented) to prevent dust entry.[1]Lab Coat + Tyvek Sleeves or Apron.[1]
Bulk / Spill Cleanup (>10 g or liquid spills)PAPR (Powered Air Purifying Respirator) or Full-face Respirator.[1]Silver Shield / Laminate gloves (Chemical resistant) under Nitrile.[1]Full Face Shield over Goggles.[1]Tyvek Coverall (Type 5/6) + Shoe Covers.[1]

Operational Protocol: Self-Validating Workflows

A. Weighing & Transfer (The Critical Zone)

Objective: Eliminate static-induced powder dispersion.[1]

  • Engineering Control: Place the analytical balance inside the chemical fume hood or a powder containment enclosure.[1]

  • Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder.

    • Why? Chloropyrimidines are often crystalline and static-prone; "jumping" powder is a primary exposure vector.[1]

  • The "Sandwich" Technique:

    • Tare the weighing boat.

    • Transfer solid.[1]

    • Cover the weighing boat with a larger weigh boat or parafilm before removing it from the balance draft shield.[1]

    • Validation: If you see powder residue on the balance pan, your transfer technique failed. Decontaminate immediately.

B. Reaction Setup

Objective: Prevent hydrolysis and runaway exotherms.

  • Solvent Choice: Ensure solvents (e.g., DCM, THF) are anhydrous .[1]

    • Why? Moisture hydrolyzes the ester and the chloro-group, releasing HCl gas.

  • Addition: Add the pyrimidine to the solvent, not vice-versa, to control dissolution heat.

  • Quenching: When working up, treat the aqueous waste as acidic and potentially cytotoxic.[1]

Emergency Response Logic

In the event of a spill or exposure, immediate decision-making is critical. The following diagram outlines the "Assess-Act-Dispose" workflow.

SpillResponse Start Incident: Chemical Spill Assess Assess Volume & Form (Solid vs. Solution) Start->Assess MinorSolid Minor Solid (<10g) Assess->MinorSolid Powder MajorLiq Major/Liquid (>10g or Solution) Assess->MajorLiq Large Scale PPE_Upgrade Upgrade PPE: Double Gloves, Goggles, Resp Protection (P100) MinorSolid->PPE_Upgrade Evacuate Evacuate Area & Alert Safety Officer MajorLiq->Evacuate Clean_Solid 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag PPE_Upgrade->Clean_Solid Clean_Liq 1. Absorb with Vermiculite/Sand 2. Do NOT use water initially PPE_Upgrade->Clean_Liq Evacuate->PPE_Upgrade After Clearance Decon Decontaminate Surface: 1. Soap/Water Wash 2. Solvent Wipe (if needed) Clean_Solid->Decon Clean_Liq->Decon Waste Disposal: Halogenated Organic Waste Decon->Waste

Caption: Decision logic for spill response. Note that "Major" spills require evacuation to assess ventilation capacity before re-entry.[1]

Disposal & Waste Management

Improper disposal is a regulatory violation and an environmental hazard.[1]

  • Classification: Halogenated Organic Waste .[1]

    • Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) if your facility separates them, as the cost of disposal increases significantly.

  • Segregation:

    • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a sealed double-bagged hazardous waste drum.[1]

    • Liquid Waste: Collect in high-density polyethylene (HDPE) or glass carboys. Label clearly: "Contains Halogenated Pyrimidines - Toxic/Irritant."[1]

  • Hydrolysis Check: Before disposal, ensure no unreacted thionyl chloride or other reactive reagents used in the synthesis are present in the waste stream to prevent drum pressurization.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. [1]

  • Thermo Fisher Scientific. Safety Data Sheet: Chloropyrimidines General Handling.[1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][1]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyrimidine derivatives classification.[1][1]

Sources

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